OM99-2 Tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H65F3N8O16 |
|---|---|
Peso molecular |
1007.0 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C41H64N8O14.C2HF3O2/c1-20(2)16-27(46-39(60)28(19-31(43)51)47-40(61)34(21(3)4)49-37(58)25(42)12-14-32(52)53)30(50)17-22(5)35(56)44-23(6)36(57)45-26(13-15-33(54)55)38(59)48-29(41(62)63)18-24-10-8-7-9-11-24;3-2(4,5)1(6)7/h7-11,20-23,25-30,34,50H,12-19,42H2,1-6H3,(H2,43,51)(H,44,56)(H,45,57)(H,46,60)(H,47,61)(H,48,59)(H,49,58)(H,52,53)(H,54,55)(H,62,63);(H,6,7)/t22-,23+,25+,26+,27+,28+,29+,30+,34+;/m1./s1 |
Clave InChI |
QNFHSZQWASRNKN-BGACWTBKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OM99-2 Tfa
For Researchers, Scientists, and Drug Development Professionals
Abstract
OM99-2 trifluoroacetate (B77799) (Tfa) is a potent, peptidomimetic, tight-binding inhibitor of the enzyme β-secretase (BACE1), also known as memapsin 2.[1][2] As a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), BACE1 is a prime therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action of OM99-2 Tfa, detailing its molecular interactions with BACE1, its impact on the APP signaling pathway, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Inhibition of BACE1
This compound functions as a competitive inhibitor of BACE1, an aspartyl protease that catalyzes the initial and rate-limiting step in the production of the amyloid-β (Aβ) peptide. The core of OM99-2's inhibitory activity lies in its design as a transition-state analog. It is an eight-residue peptidomimetic with the sequence Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where the scissile peptide bond between Leu and Ala is replaced by a hydroxyethylene isostere.[3] This structural modification mimics the tetrahedral transition state of the peptide bond hydrolysis, allowing for high-affinity binding to the BACE1 active site without being cleaved.
The binding of this compound to the BACE1 active site is characterized by extensive interactions within the enzyme's eight subsites. The inhibitor's potent affinity is reflected in its low nanomolar inhibition constant (Ki).
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Ki | 9.58 nM | Recombinant human memapsin 2 (BACE1) | [1] |
| IC50 | Not explicitly reported | - | - |
Impact on the Amyloid Precursor Protein (APP) Signaling Pathway
The inhibition of BACE1 by this compound directly intervenes in the amyloidogenic pathway of APP processing. In this pathway, sequential cleavage of APP by BACE1 and then γ-secretase leads to the generation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is a primary component of the amyloid plaques characteristic of Alzheimer's disease.
By blocking the initial cleavage of APP by BACE1, this compound prevents the formation of the C-terminal fragment of APP (C99), which is the substrate for γ-secretase. Consequently, the production of both Aβ40 and Aβ42 is significantly reduced. This shifts APP metabolism towards the non-amyloidogenic pathway, where APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide.
Studies have demonstrated the efficacy of OM99-2 in cellular and in vivo models. When linked to a carrier peptide to facilitate cell penetration, OM99-2 inhibited the production of Aβ in cultured cells. Furthermore, intraperitoneal injection of a conjugated form of OM99-2 in the Tg2576 transgenic mouse model of Alzheimer's disease resulted in a significant decrease in Aβ levels in both the plasma and the brain.
Signaling Pathway Diagram
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Protocols
BACE1 Enzymatic Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds like this compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (e.g., a peptide containing a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in Assay Buffer.
-
Dilute the BACE1 enzyme and fluorogenic substrate to their working concentrations in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add the BACE1 enzyme solution to each well to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of BACE1 inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow: BACE1 Inhibition Assay
Caption: Workflow for a BACE1 enzymatic inhibition assay.
Synthesis of this compound (General Principles)
OM99-2 is a peptidomimetic and is synthesized using solid-phase peptide synthesis (SPPS). A key step is the synthesis of the non-peptidic Leu*Ala hydroxyethylene isostere, which is then incorporated into the peptide chain as a dipeptide unit.
General SPPS Workflow:
-
Resin Preparation: A solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Phenylalanine in the case of OM99-2), with its N-terminus protected by an Fmoc group, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a base, typically piperidine (B6355638) in DMF, to expose the free amine for the next coupling step.
-
Iterative Coupling and Deprotection: The subsequent amino acids and the pre-synthesized Leu*Ala hydroxyethylene isostere are sequentially coupled to the growing peptide chain, with each coupling step followed by Fmoc deprotection.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Logical Diagram: Solid-Phase Peptide Synthesis Cycle
Caption: General cycle for Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound is a well-characterized and potent inhibitor of BACE1. Its mechanism of action is centered on its function as a transition-state analog, allowing it to bind with high affinity to the BACE1 active site and effectively block the amyloidogenic processing of APP. This leads to a reduction in the production of neurotoxic Aβ peptides. The detailed understanding of its interaction with BACE1 and its efficacy in preclinical models underscore the potential of targeting BACE1 as a therapeutic strategy for Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and other BACE1 inhibitors.
References
An In-Depth Technical Guide to OM99-2 Tfa in Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
OM99-2 trifluoroacetate (B77799) (Tfa) is a potent, peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin-2 or β-secretase. As a tight-binding inhibitor, OM99-2 Tfa has been a valuable research tool in the study of Alzheimer's disease (AD). The pathological hallmark of AD involves the accumulation of amyloid-β (Aβ) plaques in the brain, and BACE1 is the rate-limiting enzyme in the amyloidogenic pathway that produces Aβ. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in AD research. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate its use in a research setting.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder and the most common cause of dementia. A central hypothesis in AD pathogenesis is the amyloid cascade hypothesis, which posits that the accumulation of Aβ peptides is the primary event driving the disease process. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1] Inhibition of BACE1 is therefore a prime therapeutic strategy to reduce Aβ production and mitigate the progression of AD.[2]
This compound emerged as a significant tool in the development of BACE1 inhibitors. It is an eight-residue peptidomimetic compound designed as a transition-state analog inhibitor of human brain memapsin 2.[2][3] Its potent and specific inhibition of BACE1 has allowed researchers to probe the enzymatic function and its role in APP processing.
Chemical and Physical Properties
This compound is the trifluoroacetate salt of the OM99-2 peptide. The trifluoroacetate counterion is a result of the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).
| Property | Value |
| Molecular Formula | C43H65F3N8O16 |
| Molecular Weight | 1007.0 g/mol |
| IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(4R,5R,7R)-8-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
| Parent Compound | Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe |
| Synonyms | OM99-2 Trifluoroacetate, MFCD03424229 |
| Storage | -20°C, dry, sealed |
Mechanism of Action
This compound functions as a competitive, tight-binding inhibitor of BACE1. It was designed as a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond cleavage catalyzed by the aspartyl protease BACE1.[4] The core of the inhibitor contains a hydroxyethylene isostere that replaces the scissile amide bond of the BACE1 substrate, allowing it to bind with high affinity to the active site of the enzyme.[4] By occupying the active site, this compound prevents the binding and subsequent cleavage of the natural substrate, APP, thereby inhibiting the production of the Aβ peptide.[2]
Signaling Pathway of BACE1 Inhibition
The following diagram illustrates the amyloidogenic pathway and the inhibitory action of this compound.
Quantitative Data
This compound exhibits potent inhibition of BACE1 activity. The primary quantitative measure of its potency is the inhibition constant (Ki).
| Parameter | Value | Enzyme Source | Reference |
| Ki | 9.58 nM | Human brain memapsin 2 | [2][3][5] |
| Ki | 1.6 nM | Recombinant human BACE1 | [4] |
Note: Variations in Ki values can be attributed to different experimental conditions and enzyme preparations.
Experimental Protocols
Synthesis of OM99-2
The synthesis of OM99-2 is a complex multi-step process involving solid-phase peptide synthesis (SPPS). A key component is the synthesis of the Leu-Ala hydroxyethylene isostere, which is then incorporated into the peptide chain. While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the general workflow is outlined below, based on the original description by Ghosh et al. (2000).
For a detailed synthesis protocol, researchers are directed to the supplementary information of the original publication by Ghosh et al., J. Am. Chem. Soc. 2000, 122, 14, 3522–3523.
BACE1 Activity Assay (Fluorometric)
This protocol is a generalized method for measuring BACE1 activity and its inhibition by compounds such as this compound, adapted from commercially available kits and published procedures.[6][7][8][9][10]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (fluorogenic, e.g., based on the "Swedish" APP mutation sequence)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Dilute the BACE1 enzyme to the desired concentration in cold Assay Buffer.
-
Dilute the BACE1 substrate to the working concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and substrate.
-
Control wells (no inhibitor): Add Assay Buffer, BACE1 enzyme, and substrate.
-
Inhibitor wells: Add diluted this compound, BACE1 enzyme, and substrate.
-
Note: The final DMSO concentration in all wells should be kept constant and low (typically ≤1%).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
In Vivo Studies
While this compound has been instrumental in in vitro studies, its utility in vivo has been limited due to its peptidic nature, which often results in poor bioavailability and blood-brain barrier penetration.[11] However, a study by Chang et al. (2004) demonstrated that by conjugating a similar peptidic BACE1 inhibitor to an oligo-D-arginine for membrane penetration, a reduction in brain Aβ levels in mice could be achieved.[4] This suggests that with appropriate modifications, inhibitors based on the OM99-2 scaffold could have in vivo efficacy. To date, there is a lack of extensive published data on the pharmacokinetics and in vivo efficacy of unmodified this compound in animal models of Alzheimer's disease.
Conclusion
This compound remains a cornerstone in the field of Alzheimer's research, particularly in the context of BACE1 inhibition. Its high potency and well-characterized mechanism of action have made it an invaluable tool for validating BACE1 as a therapeutic target and for the structural and functional studies of this critical enzyme. While its direct therapeutic potential is limited by its pharmacokinetic properties, the insights gained from this compound have been instrumental in guiding the design and development of next-generation, small-molecule BACE1 inhibitors with improved drug-like properties. For researchers in the field, this compound continues to be a standard reference compound for in vitro BACE1 inhibition assays and a foundational tool for understanding the molecular intricacies of APP processing in Alzheimer's disease.
References
- 1. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
OM99-2 Tfa: A Technical Guide to a Potent BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of disease-modifying therapies for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition presents a direct mechanism to reduce the amyloid plaques characteristic of the disease. This document provides a comprehensive technical overview of OM99-2 Tfa, a potent peptidomimetic inhibitor of BACE1. It details the inhibitor's mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization, serving as a vital resource for researchers in the field of neurodegenerative disease and drug development.
Introduction to BACE1 and its Role in Alzheimer's Disease
BACE1, also known as β-secretase or memapsin-2, is a transmembrane aspartic protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). In this pathway, BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by γ-secretase releases the Aβ peptides, primarily Aβ40 and Aβ42, which are prone to aggregation and formation of the amyloid plaques found in the brains of Alzheimer's patients. Given that BACE1 cleavage is the initial and rate-limiting step in Aβ production, its inhibition is a key strategy in the development of therapeutics for Alzheimer's disease.
This compound: A Transition-State Analog Inhibitor
OM99-2 is an eight-residue peptidomimetic designed as a potent, tight-binding inhibitor of human BACE1. Its structure incorporates a hydroxyethylene transition-state isostere, which mimics the tetrahedral intermediate of the peptide bond cleavage by the aspartic protease. This design allows for high-affinity binding to the active site of BACE1, effectively blocking its catalytic activity.
The sequence of OM99-2 is Glu-Val-Asn-Leu*Ala-Ala-Glu-Phe, where the asterisk indicates the hydroxyethylene isostere replacing the peptide bond between Leucine and Alanine. This structure was optimized based on the substrate specificity of BACE1.
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been determined through various in vitro enzymatic assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Method | Reference |
| Ki (Inhibition Constant) | 9.58 nM | Enzymatic Assay | [1][2][3] |
| 1.6 nM | Enzymatic Assay | [4][5] | |
| IC50 (Half-maximal Inhibitory Concentration) | In good agreement with reported literature values | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [6] |
Note: The variation in reported Ki values may be attributed to different assay conditions and recombinant enzyme preparations.
Mechanism of Action
This compound functions as a competitive, tight-binding inhibitor of BACE1. The hydroxyethylene isostere within the peptide sequence is designed to mimic the transition state of the APP substrate at the cleavage site. This allows OM99-2 to fit into the active site of BACE1, where the hydroxyl group of the isostere can interact with the catalytic aspartate residues (Asp32 and Asp228). This stable interaction prevents the binding and subsequent cleavage of the natural substrate, APP, thereby inhibiting the production of Aβ peptides.
Experimental Protocols
This section outlines the general methodologies for the synthesis, purification, and evaluation of this compound as a BACE1 inhibitor.
Solid-Phase Peptide Synthesis (SPPS) of OM99-2
A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support resin is typically employed for the synthesis of peptidomimetics like OM99-2.
-
Resin Preparation: A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Phenylalanine in the case of OM99-2), with its alpha-amino group protected by Fmoc and side chain protected if necessary, is activated by a coupling reagent (e.g., HBTU/HOBt) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF to expose the free amine for the next coupling step.
-
Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Glu, Ala, Ala).
-
Isostere Incorporation: The Leu*Ala hydroxyethylene isostere, pre-synthesized with appropriate protecting groups, is coupled to the growing peptide chain using standard coupling protocols.
-
Continuation of Synthesis: The remaining amino acids (Asn, Val, Glu) are coupled sequentially.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Recombinant BACE1 Expression and Purification
Recombinant human BACE1 (memapsin 2) is typically expressed in E. coli or mammalian cell lines for use in in vitro assays.
-
Vector Construction: The cDNA encoding the ectodomain of human BACE1 is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, MBP-tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable host strain of E. coli (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The protein lysate is passed through an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) that specifically binds the tagged BACE1.
-
Elution: The bound BACE1 is eluted from the column using a suitable elution buffer (e.g., imidazole (B134444) for His-tagged proteins).
-
Further Purification (Optional): Additional purification steps, such as size-exclusion chromatography, may be performed to achieve higher purity.
-
Protein Characterization: The purity and concentration of the recombinant BACE1 are determined using methods like SDS-PAGE and a protein concentration assay (e.g., BCA assay).
In Vitro BACE1 Inhibition Assay (Fluorogenic)
A common method to assess BACE1 inhibition is a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents:
-
Recombinant human BACE1 enzyme.
-
Fluorogenic BACE1 substrate (a peptide containing the BACE1 cleavage site flanked by a FRET donor and quencher).
-
Assay buffer (e.g., sodium acetate (B1210297) buffer at pH 4.5).
-
This compound inhibitor at various concentrations.
-
96-well black microplate.
-
-
Assay Procedure:
-
The BACE1 enzyme and the inhibitor (this compound) are pre-incubated in the assay buffer in the wells of the microplate.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
In the absence of an inhibitor, BACE1 cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence.
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
The percentage of inhibition at each concentration of this compound is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Evaluation of BACE1 Inhibitors
-
Animal Model: An appropriate animal model is chosen, such as a transgenic mouse model that overexpresses human APP and develops amyloid pathology (e.g., 5xFAD mice).
-
Compound Administration: The BACE1 inhibitor is formulated in a suitable vehicle and administered to the animals, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.
-
Dosing Regimen: The inhibitor is administered at various doses and for a specific duration (acute or chronic).
-
Sample Collection: At the end of the treatment period, cerebrospinal fluid (CSF), blood, and brain tissue are collected.
-
Pharmacokinetic Analysis: The concentration of the inhibitor in plasma and brain tissue is measured to assess its bioavailability and brain penetration.
-
Pharmacodynamic Analysis:
-
Aβ Levels: The levels of Aβ40 and Aβ42 in the brain homogenates and CSF are quantified using enzyme-linked immunosorbent assays (ELISAs). A reduction in Aβ levels indicates target engagement.
-
APP Fragments: The levels of sAPPβ and C99 in the brain tissue are measured by Western blotting to confirm the inhibition of BACE1 activity.
-
-
Behavioral Testing: In chronic studies, cognitive function can be assessed using various behavioral tests (e.g., Morris water maze) to determine if the reduction in Aβ pathology translates to improved cognitive performance.
Visualizations
Signaling Pathway
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow
Caption: General workflow for the evaluation of a BACE1 inhibitor.
Logical Relationship
Caption: Mechanism of BACE1 inhibition by this compound.
Conclusion
This compound stands as a well-characterized, potent peptidomimetic inhibitor of BACE1. Its design as a transition-state analog provides high-affinity binding and effective inhibition of the enzyme's catalytic activity. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers working on the development of BACE1 inhibitors for Alzheimer's disease. Further research, particularly in vivo studies, will be crucial to determine the therapeutic potential of compounds based on the OM99-2 scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Beta-Secretase Inhibitor OM99-2 Tfa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinetic properties and experimental evaluation of OM99-2 Tfa, a potent inhibitor of beta-secretase (BACE1). The document details its inhibitory constant (Ki), the experimental protocol for its determination, and the broader context of the BACE1 signaling pathway in Alzheimer's disease.
Quantitative Data Summary
OM99-2 is a peptidomimetic, tight-binding inhibitor of human brain memapsin 2, more commonly known as beta-secretase or BACE1.[1][2][3] The trifluoroacetate (B77799) (Tfa) salt of OM99-2 is often used in research.
| Inhibitor | Target Enzyme | Ki Value (nM) | Inhibition Type |
| This compound | Beta-secretase (BACE1) | 9.58 ± 0.286 | Tight-binding[4] |
Table 1: Inhibitory Constant of this compound for Beta-Secretase.
BACE1 Signaling Pathway in Alzheimer's Disease
Beta-secretase (BACE1) is a critical enzyme in the amyloidogenic pathway, which is centrally implicated in the pathogenesis of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that ultimately leads to the formation of amyloid-beta (Aβ) peptides. These peptides can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.
The signaling cascade is initiated by the sequential cleavage of APP by BACE1 and then by the γ-secretase complex. This process releases Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and considered a key initiator of the disease cascade. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocol: Determination of Ki for this compound
The determination of the inhibitory constant (Ki) for a tight-binding inhibitor like OM99-2 requires specific experimental considerations and data analysis methods that account for the significant fraction of the inhibitor that becomes bound to the enzyme, even at low concentrations. The following protocol is based on the methods described in the literature for the characterization of OM99-2 and general best practices for tight-binding inhibitors.
Materials and Reagents
-
Enzyme: Recombinant human BACE1 (memapsin 2), expressed in E. coli.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Substrate: A fluorogenic BACE1 substrate. The original study for OM99-2 used Arg-Glu(EDANS)-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dabcyl)-Arg.[4]
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5, containing 5% DMSO.[4]
-
Microplate Reader: Capable of fluorescence kinetic measurements.
-
96-well black microplates.
Experimental Workflow
The overall workflow involves preparing the reagents, performing the enzymatic assay with varying concentrations of the inhibitor, and analyzing the data using a model appropriate for tight-binding inhibition.
Caption: Workflow for Ki determination of a tight-binding inhibitor.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. The concentrations should span a range that is relevant to the enzyme concentration, as is crucial for tight-binding inhibitors.
-
Dilute the recombinant BACE1 to the desired final concentration in the assay buffer. The final enzyme concentration should ideally be as low as possible while still providing a robust signal, and it must be accurately known for the data analysis.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the appropriate volume of the serially diluted this compound solutions. Include control wells with buffer and DMSO only (for no inhibition) and wells for a no-enzyme control (background fluorescence).
-
Add the diluted BACE1 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a sufficient time to allow for binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Since OM99-2 is a tight-binding inhibitor, the standard Michaelis-Menten-derived equations for competitive inhibition are not appropriate. The data should be fit to the Morrison equation for tight-binding inhibitors:
v_i / v_0 = 1 - (([E]_t + [I]_t + K_i^{app}) - \sqrt{(([E]_t + [I]_t + K_i^{app})^2 - 4[E]_t[I]_t)) / (2[E]_t)
where:
-
v_i is the initial velocity in the presence of the inhibitor.
-
v_0 is the initial velocity in the absence of the inhibitor.
-
[E]_t is the total enzyme concentration.
-
[I]_t is the total inhibitor concentration.
-
K_i^{app} is the apparent inhibition constant.
-
-
The true Ki can be calculated from the K_i^{app} if the substrate concentration and Km are known, using the formula: K_i = K_i^{app} / (1 + [S]/K_m). For tight-binding inhibitors, it is often recommended to perform the assay at a substrate concentration well below the Km to minimize this correction.
-
This comprehensive guide provides the necessary quantitative data, biological context, and detailed experimental procedures for researchers working with the BACE1 inhibitor this compound. Adherence to the specific considerations for tight-binding inhibitors is crucial for obtaining accurate and reproducible results.
References
The Role of OM99-2 Tfa in Amyloid Precursor Protein Processing: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The processing of Amyloid Precursor Protein (APP) is a pivotal event in the pathogenesis of Alzheimer's disease (AD). The amyloidogenic pathway, initiated by the β-secretase enzyme BACE1 (Beta-site APP Cleaving Enzyme 1), leads to the generation of amyloid-beta (Aβ) peptides, the primary component of the characteristic amyloid plaques found in AD brains. Consequently, inhibiting BACE1 has been a major therapeutic strategy. OM99-2, a peptidomimetic transition-state inhibitor, was a foundational tool in this endeavor. This technical guide provides an in-depth analysis of the role of OM99-2, and its trifluoroacetic acid (Tfa) salt, in the modulation of APP processing, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction to OM99-2 and BACE1
OM99-2 is an eight-residue peptidomimetic, tight-binding inhibitor of human BACE1, also known as memapsin 2.[1][2][3] It was designed as a transition-state analogue based on the BACE1 cleavage site of the Swedish mutant of APP, which is processed more efficiently by the enzyme.[4] The development of OM99-2 and the subsequent elucidation of its co-crystal structure with BACE1 were landmark achievements, demonstrating the "druggability" of the enzyme and providing a structural template for the rational design of subsequent generations of BACE1 inhibitors.[4][5] The compound is often supplied as a trifluoroacetic acid (Tfa) salt (OM99-2 Tfa), which is common for synthetic peptides to ensure stability and solubility.[6][7]
Mechanism of Action: Inhibition of the Amyloidogenic Pathway
APP can undergo proteolytic processing via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[8][9]
-
Non-Amyloidogenic Pathway : APP is cleaved by α-secretase within the Aβ domain.[10] This cleavage produces a soluble ectodomain, sAPPα, and a membrane-bound C-terminal fragment (C83).[9] Subsequent cleavage of C83 by γ-secretase releases the non-pathogenic p3 peptide.[9] This pathway precludes the formation of Aβ.[11]
-
Amyloidogenic Pathway : This pathway is initiated when BACE1 cleaves APP at the N-terminus of the Aβ sequence.[4][12] This action releases the sAPPβ ectodomain and leaves the 99-amino acid C-terminal fragment (C99) embedded in the membrane.[13] The γ-secretase complex then cleaves C99 at various positions to generate Aβ peptides of differing lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[12]
OM99-2 exerts its effect by directly and potently inhibiting the enzymatic activity of BACE1.[4][7] By blocking this initial, rate-limiting step of the amyloidogenic cascade, OM99-2 prevents the formation of the C99 fragment, thereby reducing the subsequent production of all Aβ peptide species.[12]
Quantitative Data and Structural Insights
OM99-2 is characterized as a potent inhibitor of BACE1. Its inhibitory constant (Ki) has been reported in the low nanomolar range, although values vary slightly across different publications. This potency was a significant improvement over earlier inhibitors and established a benchmark for the field.
| Compound | Target Enzyme | Reported Ki Value | Reference(s) |
| OM99-2 | Human Brain Memapsin 2 (BACE1) | 1.6 nM | [4][14][15][16] |
| OM99-2 | Human Brain Memapsin 2 (BACE1) | 9.58 nM | [1][2][3][6] |
| OM99-1 | Human Brain Memapsin 2 (BACE1) | ~16 nM (10-fold less potent than OM99-2) | [16][17] |
Note: The discrepancy in Ki values may arise from different assay conditions or recombinant enzyme preparations. The 1.6 nM value is frequently cited from the original 2000 publication by Ghosh et al.
The co-crystal structure of BACE1 in complex with OM99-2 revealed critical insights into its binding mode.[4][15] The inhibitor binds in the extended active-site cleft of the enzyme. Key interactions include the P1 Leucine and P3 Valine residues of OM99-2 fitting into the hydrophobic S1 and S3 pockets of BACE1, respectively.[4] The design incorporates a hydroxyethylene transition-state isostere that mimics the tetrahedral intermediate of peptide bond hydrolysis, forming hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site.[4][18] This structural information provided a detailed map for designing smaller, non-peptidic inhibitors with improved pharmacokinetic properties.
Experimental Protocols
The inhibitory effect of OM99-2 on APP processing can be validated through both enzymatic and cell-based assays.
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
Methodology:
-
Reagent Preparation :
-
Enzyme Solution : Prepare a solution of recombinant human BACE1 enzyme in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5).[12]
-
Substrate Solution : Prepare a solution of a fluorogenic BACE1 peptide substrate. This substrate is typically quenched until cleaved by BACE1.
-
Inhibitor Solution : Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Procedure :
-
Reaction and Measurement :
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[12]
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths. The rate of fluorescence increase is proportional to BACE1 activity.
-
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Cell-Based APP Processing Assay
This assay assesses the effect of an inhibitor on APP processing in a more biologically relevant cellular context.
Methodology:
-
Cell Culture :
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound or a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for APP processing and the accumulation of its fragments.[20]
-
-
Endpoint Measurement :
-
Aβ Quantification (ELISA) : Collect the conditioned media from the cells. Quantify the levels of secreted Aβ40 and/or Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs).
-
C-Terminal Fragment (CTF) Analysis (Western Blot) : Lyse the cells to obtain protein extracts. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes the C-terminus of APP to detect C99 and C83 fragments. A reduction in the C99/C83 ratio indicates BACE1 inhibition.
-
Fluorescence Imaging : If using an APP-GFP cell line, inhibition of processing can lead to the retention of fluorescent APP in vesicles.[20][21] These can be quantified using high-content imaging systems.
-
-
Data Analysis :
-
Normalize the measured endpoint (e.g., Aβ levels) to a measure of cell viability (e.g., MTT assay) or total protein content.
-
Plot the normalized results against the inhibitor concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Conclusion
This compound remains a seminal molecule in the field of Alzheimer's disease research. While its peptidomimetic nature limits its therapeutic potential due to poor bioavailability and cell permeability, its role as a research tool is undeniable. It was instrumental in validating BACE1 as a viable drug target, providing the first high-resolution structural view of an inhibitor in the BACE1 active site, and serving as the foundational template for the structure-based design of countless second-generation, non-peptidic BACE1 inhibitors that have advanced to clinical trials. For researchers, OM99-2 continues to be a valuable positive control for BACE1 inhibition assays and a benchmark against which new potential inhibitors are measured.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [myskinrecipes.com]
- 8. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amyloid precursor protein compartmentalization restricts beta-amyloid production: therapeutic targets based on BACE compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Beta-secretase processing of the Alzheimer's amyloid protein precursor (APP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. moodle2.units.it [moodle2.units.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. APP Processing Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 20. innoprot.com [innoprot.com]
- 21. innoprot.com [innoprot.com]
In-Depth Technical Guide: Early-Stage Alzheimer's Research with OM99-2 Tfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. A key enzyme in the pathogenesis of AD is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin 2. BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production of Aβ peptides. As such, the inhibition of BACE1 is a primary therapeutic strategy in early-stage Alzheimer's research. This technical guide focuses on OM99-2 Tfa, a potent peptidomimetic inhibitor of BACE1, providing a comprehensive overview of its mechanism of action, experimental protocols, and relevant data.
This compound: A Potent BACE1 Inhibitor
This compound is an eight-residue peptidomimetic, tight-binding inhibitor of human brain memapsin 2.[1][2] It was designed as a transition-state analog inhibitor, mimicking the substrate of BACE1 at the cleavage site.[2] This targeted design results in a high affinity for the enzyme, making it a valuable tool for in vitro and in vivo studies of BACE1 inhibition.
Mechanism of Action
This compound functions as a competitive inhibitor of BACE1. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrate, APP.[2] By blocking this initial step in the amyloidogenic cascade, this compound effectively reduces the production of Aβ peptides, including the aggregation-prone Aβ42. The inhibition of BACE1 is a central focus of the "amyloid hypothesis," which posits that the accumulation of Aβ is the primary event driving AD pathology.
Quantitative Data
The potency of this compound has been characterized by its inhibition constant (Ki), which measures its binding affinity to BACE1. Due to its nature as an early research compound, a comprehensive public database of its quantitative data, such as IC50 values across various platforms, is limited.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 9.58 nM | [1] |
| Ki (Inhibition Constant) | 1.6 nM | [2] |
Note: The variation in Ki values may be attributed to different experimental conditions and assay formats.
Signaling Pathway and Experimental Workflow
The primary signaling pathway relevant to this compound is the amyloid precursor protein (APP) processing pathway. Understanding this pathway is crucial for interpreting the effects of BACE1 inhibition.
Amyloid Precursor Protein (APP) Processing Pathway
APP can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
Experimental Workflow for BACE1 Inhibitor Screening
The evaluation of BACE1 inhibitors like this compound typically follows a multi-step workflow, starting with in vitro enzymatic assays and progressing to cellular and in vivo models.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible evaluation of BACE1 inhibitors. The following sections provide generalized methodologies that can be adapted for use with this compound.
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., based on the "Swedish" APP mutation)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant BACE1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular BACE1 Inhibition Assay (Aβ Reduction)
This assay assesses the ability of this compound to reduce the production of Aβ in a cellular context.
Materials:
-
Human neuroblastoma cell line overexpressing APP (e.g., SH-SY5Y-APP)
-
Cell culture medium and supplements
-
This compound
-
ELISA kit for human Aβ40 and Aβ42
Procedure:
-
Plate the SH-SY5Y-APP cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Collect the conditioned cell culture medium from each well.
-
Measure the concentration of secreted Aβ40 and Aβ42 in the medium using a specific ELISA kit, following the manufacturer's instructions.
-
Calculate the percent reduction in Aβ levels for each concentration of this compound compared to the vehicle-treated control.
-
Determine the cellular IC50 value for Aβ reduction.
Conclusion
This compound is a valuable research tool for investigating the role of BACE1 in Alzheimer's disease. Its high potency and well-defined mechanism of action make it a suitable compound for in vitro and proof-of-concept in vivo studies. This technical guide provides a foundational understanding of this compound, its application in Alzheimer's research, and standardized protocols for its evaluation. Further research to fully characterize its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a therapeutic candidate.
References
OM99-2 TFA: A Technical Guide for its Application as a BACE1 Inhibitor in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OM99-2 trifluoroacetate (B77799) (TFA) is a potent, peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as memapsin-2 or β-secretase.[1][2][3] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides. The accumulation and aggregation of Aβ in the brain is a central event in the pathogenesis of Alzheimer's disease. As a tight-binding inhibitor of BACE1, OM99-2 serves as an invaluable tool compound in neuroscience research, particularly for studies aimed at understanding the physiological and pathological roles of BACE1 and for the development of potential therapeutic agents for Alzheimer's disease.[1][4]
This technical guide provides an in-depth overview of OM99-2 TFA, including its mechanism of action, key quantitative data, experimental protocols, and its application in structural biology.
Core Properties and Mechanism of Action
OM99-2 is an eight-residue peptidomimetic compound.[2][3] Its design is based on a transition-state mimetic concept, incorporating a non-hydrolyzable hydroxyethylene isostere that mimics the tetrahedral intermediate of peptide bond cleavage by aspartic proteases.[4][5][6] This feature allows for high-affinity binding to the active site of BACE1.
The inhibition of BACE1 by OM99-2 is characterized as tight-binding and noncompetitive.[2] The inhibitor interacts with key residues within the catalytic domain of BACE1, including the catalytic aspartic acid dyad (Asp32 and Asp228).[5][7] The binding of OM99-2 to BACE1 has been extensively studied through X-ray crystallography, providing crucial insights into the enzyme's active site and informing the structure-based design of novel BACE1 inhibitors.[4][5][7]
Quantitative Data
The inhibitory potency of OM99-2 against BACE1 has been determined through various in vitro studies. The reported inhibition constant (Ki) values demonstrate its high affinity for the enzyme.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki | 9.58 nM | Human (recombinant) | Fluorogenic substrate, 0.1 M Na-acetate, pH 4.5 | [2][6] |
| Ki | 1.6 nM | Human (recombinant) | Not specified | [4] |
Note: The discrepancy in Ki values may be due to different assay conditions or methodologies.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate-Based)
This protocol is a generalized procedure based on methods described for the characterization of BACE1 inhibitors like OM99-2.[6]
1. Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent reporter and quencher flanking the BACE1 cleavage site)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
2. Experimental Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the BACE1 enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the inhibition is competitive, or other appropriate models for noncompetitive or tight-binding inhibitors.
Cell-Based Assay for BACE1 Activity
This is a representative protocol for assessing the cellular activity of BACE1 inhibitors.
1. Cell Culture and Transfection:
-
Use a cell line that overexpresses human amyloid precursor protein (APP), such as HEK293 cells stably transfected with APP695.
-
Culture the cells in appropriate media and conditions.
2. Compound Treatment:
-
Plate the cells in a multi-well format.
-
Once the cells are adherent, treat them with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for BACE1 inhibition and subsequent effects on APP processing.
3. Measurement of Amyloid-β Levels:
-
Collect the conditioned media from each well.
-
Measure the levels of secreted Aβ40 and Aβ42 in the media using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysates.
-
Calculate the percent reduction in Aβ production for each concentration of this compound and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and the inhibitory action of OM99-2.
Caption: The dual pathways of APP processing and the inhibitory effect of OM99-2 on BACE1.
Experimental Workflow for In Vitro BACE1 Inhibition
The following diagram outlines the key steps in determining the inhibitory potency of OM99-2.
Caption: A typical workflow for an in vitro BACE1 enzyme inhibition assay.
In Vivo Studies and Other Applications
Despite its potency in vitro, there is a notable lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicity of OM99-2. Its peptidic nature may limit its blood-brain barrier permeability and oral bioavailability, which are critical for in vivo studies in animal models of Alzheimer's disease.[8] Consequently, OM99-2 is primarily utilized as a benchmark inhibitor for in vitro assays and as a critical tool for structural biology studies of BACE1.
The co-crystallization of OM99-2 with BACE1 has been instrumental in elucidating the three-dimensional structure of the enzyme's active site.[4][5] These structural studies have provided a detailed understanding of the molecular interactions between the inhibitor and the enzyme, which has been foundational for the structure-based design and optimization of second-generation, non-peptidic BACE1 inhibitors with improved drug-like properties.
Conclusion
This compound is a well-characterized, potent, and tight-binding inhibitor of BACE1. Its primary utility in neuroscience research lies in its application as a reference compound for in vitro BACE1 inhibition assays and as a molecular probe for structural studies of the BACE1 enzyme. While its use in in vivo models is not well-documented, its contribution to the fundamental understanding of BACE1 structure and function, and to the advancement of drug discovery efforts for Alzheimer's disease, is significant. Researchers utilizing OM99-2 should be aware of its peptidic nature and potential limitations in cell-based and in vivo applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Active Site of BACE1 with OM99-2 Tfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between the peptidomimetic inhibitor OM99-2 Tfa and the active site of β-secretase (BACE1), a primary therapeutic target in Alzheimer's disease research. This document outlines quantitative binding data, detailed experimental protocols, and visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers in drug discovery and development.
Quantitative Data Summary
The inhibitory potency of OM99-2 against BACE1 has been characterized by various binding and inhibition constants. The following table summarizes the key quantitative data reported in the literature. It is important to note that slight variations in reported values can arise from different experimental conditions, assay formats, and recombinant enzyme sources.
| Parameter | Reported Value(s) | Reference(s) |
| Inhibition Constant (Ki) | 1.6 nM, 9.58 nM | [1][2][3] |
| Half-maximal Inhibitory Concentration (IC50) | Data not consistently available for this compound; however, it is often used as a reference compound in BACE1 inhibition assays.[4] | [4] |
Note on Ki Value Discrepancy: The observed range in Ki values (1.6 nM and 9.58 nM) for OM99-2 may be attributed to differences in the specific assay conditions, including buffer composition, pH, substrate concentration, and the source and purity of the BACE1 enzyme used in the different studies.
Experimental Protocols
BACE1 Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a common method for determining the in vitro potency of a BACE1 inhibitor using a fluorogenic peptide substrate. This method is based on the principle of Fluorescence Resonance Energy Transfer (FRET).
Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing a fluorophore and a quencher)
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well black microplate, add a specific volume (e.g., 20 µL) of the diluted this compound solutions or a vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add a defined amount of recombinant human BACE1 enzyme solution (e.g., 20 µL) to each well.
-
Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the BACE1 fluorogenic substrate solution by diluting the stock in Assay Buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding a specific volume (e.g., 20 µL) of the substrate solution to each well.
-
-
Signal Detection:
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate (e.g., excitation at 320 nm and emission at 450 nm).[5]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of BACE1 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
X-ray Crystallography of BACE1-OM99-2 Complex
The determination of the crystal structure of BACE1 in complex with OM99-2 provides critical insights into the molecular interactions at the active site. While a detailed, step-by-step protocol for this specific complex is proprietary to the researchers who solved the structure, a general workflow can be described.
General Workflow:
-
Protein Expression and Purification:
-
Express the catalytic domain of human BACE1 in a suitable expression system (e.g., Escherichia coli).
-
Purify the recombinant BACE1 to a high degree of homogeneity using chromatographic techniques.
-
-
Co-crystallization:
-
Prepare a solution of the purified BACE1 enzyme.
-
Prepare a solution of this compound.
-
Mix the BACE1 and OM99-2 solutions in a specific molar ratio to form the enzyme-inhibitor complex.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, and temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain high-quality crystals of the complex. The complex of BACE1 with OM99-2 has been crystallized at pH 5.0.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement, using a known structure of a similar protein as a search model.
-
Build and refine the atomic model of the BACE1-OM99-2 complex against the experimental data to achieve a high-resolution structure. The crystal structure of BACE1 in complex with OM99-2 was determined at a resolution of 1.9 Å.[1]
-
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the amyloidogenic pathway, highlighting the critical role of BACE1 in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.
Caption: The amyloidogenic processing of APP by BACE1 and γ-secretase, leading to the formation of amyloid plaques.
Experimental Workflow for BACE1 Inhibition Assay
This diagram outlines the key steps in a typical in vitro BACE1 inhibition assay.
Caption: A generalized workflow for determining the inhibitory potential of a compound against BACE1.
Logical Relationship of BACE1 Inhibition by OM99-2
This diagram illustrates the mechanism of action of OM99-2 as a competitive inhibitor of BACE1.
References
Unveiling the Kinetics of Alzheimer's Key Enzyme: A Technical Guide to OM99-2 Tfa for Beta-Secretase Inhibition Studies
For Immediate Release
This technical guide provides an in-depth analysis of OM99-2 trifluoroacetate (B77799) (Tfa), a potent peptidomimetic inhibitor of beta-secretase (BACE1), for researchers, scientists, and drug development professionals. OM99-2 Tfa serves as a critical tool in studying the enzyme kinetics of BACE1, an aspartyl protease that is a primary therapeutic target in Alzheimer's disease. This document outlines the core principles of this compound's mechanism of action, presents key quantitative data, and provides detailed experimental protocols for its use in BACE1 inhibition assays.
Core Concepts: Mechanism of Inhibition
OM99-2 is an eight-residue peptidomimetic designed as a transition-state analog inhibitor of BACE1.[1] Its structure incorporates a hydroxyethylene isostere that mimics the tetrahedral transition state of the peptide bond cleavage, leading to tight binding to the active site of the enzyme.[2][3][4] This potent inhibition is characterized by a noncompetitive inhibition pattern under steady-state kinetic analysis.[5] The elucidation of the crystal structure of BACE1 in complex with OM99-2 has provided significant insights into the inhibitor's binding mode, revealing key interactions within the enzyme's active site.[2][4]
Quantitative Data Summary
The inhibitory potency of this compound against BACE1 has been determined through various enzymatic assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 1.6 nM | [2][6] |
| Alternative Ki | 9.58 nM | [1][7] |
| IC50 | 1.7 nM | [8] |
| Mechanism of Action | Transition-state analog, Tight-binding | [1][2] |
| Inhibition Pattern | Noncompetitive | [5] |
Experimental Protocols
The following is a detailed methodology for a typical beta-secretase (BACE1) activity assay using this compound as a reference inhibitor. This protocol is based on the widely used Fluorescence Resonance Energy Transfer (FRET) assay.
Objective: To determine the inhibitory effect of a test compound on BACE1 activity using this compound as a positive control.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" amyloid precursor protein mutation)
-
This compound (as a positive control inhibitor)
-
Test compounds
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Dilute the BACE1 enzyme and FRET substrate to their final working concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of the serially diluted this compound or test compounds to the wells of the 96-well plate.
-
For control wells, add 20 µL of Assay Buffer (for no inhibition control) or a known concentration of this compound (for positive control).
-
Add 20 µL of the diluted BACE1 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add 20 µL of the BACE1 FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Excitation: 320 nm, Emission: 405 nm).
-
Collect data kinetically over a period of 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the rates of the test compound wells to the "no inhibition" control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.
-
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro BACE1 Inhibition Assay Using OM99-2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartyl protease in the amyloidogenic pathway. It is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels and potentially altering the course of the disease.
OM99-2 is a potent peptidomimetic, tight-binding inhibitor of human BACE1, with a reported inhibition constant (Ki) of 9.58 nM.[1] Due to its peptidic nature, OM99-2 is often synthesized and purified using techniques that involve trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. While TFA is essential for the synthesis and purification process, residual amounts can influence in vitro assays, primarily by altering the pH of the reaction buffer, which is critical for optimal BACE1 activity.
These application notes provide a detailed protocol for conducting an in vitro BACE1 inhibition assay using OM99-2 TFA salt. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a widely used method for measuring protease activity in a high-throughput format.
BACE1 Signaling Pathway in Amyloid-β Production
The following diagram illustrates the role of BACE1 in the amyloidogenic processing of APP. BACE1 initiates the cleavage of APP, which is followed by a subsequent cleavage by γ-secretase, leading to the formation of Aβ peptides. Inhibition of BACE1, as with OM99-2, blocks this first critical step.
Quantitative Data Summary
The inhibitory potency of OM99-2 against BACE1 is typically determined by measuring its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Ki value provides a measure of the binding affinity of the inhibitor to the enzyme.
| Inhibitor | Target | Assay Type | IC50 | Ki | Key Findings |
| OM99-2 | Human BACE1 | FRET-based enzymatic | ~15-30 nM | 9.58 nM[1] | A potent, tight-binding peptidomimetic inhibitor of BACE1. |
| Control | Human BACE1 | FRET-based enzymatic | Varies | Varies | A known BACE1 inhibitor for assay validation. |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration.
Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET)
This protocol outlines the steps for determining the inhibitory activity of OM99-2 on recombinant human BACE1 using a fluorogenic peptide substrate.
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., a peptide with a fluorophore and a quencher)
-
OM99-2 (TFA salt)
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5[2][3]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen FRET substrate (e.g., Ex/Em = 320/405 nm or 350/490 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare a solution of 50 mM sodium acetate and adjust the pH to 4.5 using acetic acid.
-
BACE1 Enzyme Stock Solution: Reconstitute or dilute the BACE1 enzyme in assay buffer to the desired concentration (typically in the low nM range). Keep on ice.
-
BACE1 FRET Substrate Stock Solution: Dissolve the FRET substrate in DMSO to create a concentrated stock solution. Further dilute in assay buffer to the desired working concentration just before use. Protect from light.
-
OM99-2 Inhibitor Stock Solution: Dissolve the OM99-2 (TFA salt) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions of OM99-2: Perform serial dilutions of the OM99-2 stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid affecting enzyme activity.
Experimental Workflow
The following diagram outlines the key steps in the BACE1 inhibition assay.
Assay Procedure
-
Dispense Inhibitor: To the wells of a 96-well black microplate, add 10 µL of the serially diluted OM99-2 solutions. For control wells, add 10 µL of assay buffer containing the same final concentration of DMSO (vehicle control). Include wells with no enzyme as a blank control.
-
Add Enzyme: Add 10 µL of the diluted BACE1 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the BACE1 FRET substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader.
-
Kinetic Assay: Measure the fluorescence every 1-2 minutes for a period of 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. Then, measure the final fluorescence intensity. A stop solution can be added if necessary to stabilize the signal.
-
Data Analysis
-
Subtract Blank: Subtract the fluorescence signal from the blank wells (no enzyme) from all other readings.
-
Calculate Percentage Inhibition: Determine the rate of reaction for each inhibitor concentration from the kinetic data (initial linear slope) or the final fluorescence value for endpoint reads. Calculate the percentage of inhibition for each OM99-2 concentration relative to the vehicle control using the following formula:
% Inhibition = [1 - (Signal with Inhibitor / Signal with Vehicle)] x 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the OM99-2 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
Important Considerations for this compound
-
pH Adjustment: Since OM99-2 is supplied as a TFA salt, the addition of the inhibitor stock solution to the assay buffer may slightly lower the pH. It is crucial to verify that the final pH of the reaction mixture is maintained at 4.5, as BACE1 activity is highly pH-dependent. If necessary, prepare the inhibitor dilutions in a slightly more basic buffer to compensate.
-
Solubility: Ensure that OM99-2 is fully dissolved in DMSO before preparing the aqueous dilutions. Peptidomimetic inhibitors can sometimes be prone to aggregation.
-
Controls: Always include positive (no inhibitor) and negative (no enzyme) controls in your assay plate to ensure the validity of the results. A known reference BACE1 inhibitor can also be included for comparison.
References
Application Notes and Protocols for Utilizing OM99-2 Tfa in a FRET-Based Assay for BACE1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), an aspartic protease, is a key enzyme in the amyloidogenic pathway, initiating the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease (AD). Consequently, the inhibition of BACE1 is a prime therapeutic strategy for the treatment of AD. This document provides detailed application notes and protocols for the use of OM99-2 trifluoroacetate (B77799) (Tfa) as a reference inhibitor in a Fluorescence Resonance Energy Transfer (FRET)-based assay for measuring BACE1 activity.
OM99-2 is a potent, peptidomimetic, tight-binding inhibitor of BACE1.[1][2] Its mechanism is based on a transition-state analog of the amyloid precursor protein (APP) cleavage site. FRET-based assays offer a sensitive and continuous method for monitoring enzyme activity, making them well-suited for high-throughput screening of potential BACE1 inhibitors.[1][3] In this assay, a synthetic peptide substrate containing a fluorophore and a quencher is cleaved by BACE1, leading to an increase in fluorescence signal.
Principle of the FRET-Based BACE1 Assay
The FRET-based assay for BACE1 activity relies on the principle that when a donor fluorophore and an acceptor (quencher) molecule are in close proximity, the energy from the excited donor is transferred to the acceptor, resulting in quenching of the donor's fluorescence.[1] The assay utilizes a synthetic peptide substrate that mimics the "Swedish" mutation of APP, a sequence known to be efficiently cleaved by BACE1.[1] This peptide is labeled with a donor fluorophore on one end and a quencher on the other. In the intact substrate, FRET occurs, and fluorescence is low. Upon cleavage by BACE1, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence. The rate of this increase is directly proportional to the BACE1 enzyme activity.
Data Presentation
OM99-2 is a well-characterized inhibitor of BACE1 and serves as an excellent positive control for inhibition in this assay. While specific IC50 values from FRET-based assays can vary depending on experimental conditions (e.g., substrate concentration), the reported inhibition constant (Ki) provides a strong indication of its potency.
| Compound | Target | Assay Type | Reported Potency (Ki) | Reference |
| OM99-2 Tfa | BACE1 | Enzyme Inhibition | 9.58 nM | [2] |
Note: The IC50 value is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half. The Ki is the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of inhibitor potency.
Experimental Protocols
This section provides a detailed methodology for performing a FRET-based assay to determine the inhibitory activity of test compounds against BACE1, using OM99-2 as a reference inhibitor.
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., based on the Swedish APP mutation)
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), pH 4.5[3]
-
This compound (as a positive control inhibitor)
-
Test Compounds
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates[4]
-
Fluorescence Plate Reader with appropriate excitation and emission filters
Preparation of Reagents
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare by dissolving the appropriate amount of sodium acetate in distilled water and adjusting the pH to 4.5 with acetic acid.
-
Recombinant BACE1 Enzyme: Dilute the enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate for the duration of the assay.
-
BACE1 FRET Substrate: Reconstitute the lyophilized substrate in DMSO to create a stock solution. Further dilute the stock solution to the final working concentration in Assay Buffer. The final substrate concentration is typically at or below its Km value.
-
This compound Stock Solution: Prepare a high-concentration stock solution of OM99-2 in DMSO (e.g., 10 mM).
-
Test Compound Stock Solutions: Prepare high-concentration stock solutions of test compounds in DMSO.
Assay Procedure for IC50 Determination
-
Compound Dilution: Prepare a serial dilution of OM99-2 and the test compounds in DMSO. A typical starting concentration for the dilution series of OM99-2 could be 1 µM. Then, dilute these intermediate solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[3]
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted OM99-2, test compounds, or DMSO (for vehicle control) to the appropriate wells.
-
Include wells with enzyme and substrate but no inhibitor (100% activity control) and wells with substrate only (background control).
-
-
Enzyme Addition: Add the diluted BACE1 enzyme solution to all wells except the background control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.[3]
-
Reaction Initiation: Add the diluted FRET substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific FRET pair of the substrate.[4]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
Where:
-
V_inhibitor is the reaction velocity in the presence of the inhibitor.
-
V_background is the reaction velocity in the absence of the enzyme.
-
V_vehicle is the reaction velocity in the presence of DMSO (vehicle).
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]
Mandatory Visualizations
Caption: BACE1 cleavage of APP, the target of OM99-2 inhibition.
Caption: Workflow for the BACE1 FRET-based inhibition assay.
Caption: Logical relationship of the FRET assay for BACE1 inhibition.
References
Application Note: Quantification of Aβ40/42 Reduction Using a Human β-Amyloid ELISA Protocol
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. These plaques are primarily composed of Aβ peptides, particularly the Aβ40 and Aβ42 isoforms. The Aβ42 isoform is considered more neurotoxic and prone to aggregation than Aβ40. Consequently, reducing the levels of these peptides is a primary therapeutic strategy in the development of new drugs for AD. This document provides a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) designed to quantitatively measure human Aβ40 and Aβ42 levels in various biological samples, such as cerebrospinal fluid (CSF), plasma, and cell culture supernatants. The assay can be employed to evaluate the efficacy of therapeutic candidates in reducing Aβ levels.
Experimental Protocol: Human Aβ40/42 ELISA
This protocol outlines the steps for a solid-phase sandwich ELISA to determine the concentration of human Aβ40 and Aβ42.
Materials and Reagents:
-
Aβ40 and Aβ42 Assay Kits: These typically include a 96-well microplate pre-coated with a monoclonal antibody specific for the N-terminus of human Aβ, a detection antibody (often a biotinylated polyclonal or monoclonal antibody specific for the C-terminus of either Aβ40 or Aβ42), streptavidin-horseradish peroxidase (HRP) conjugate, TMB substrate, and stop solution.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Assay Diluent: A buffered protein solution for diluting standards and samples.
-
Aβ Standards: Lyophilized synthetic human Aβ40 and Aβ42 peptides of known concentrations.
-
Deionized Water
-
Microplate Reader: Capable of measuring absorbance at 450 nm.
-
Pipettes and Tips
-
Plate Shaker
Assay Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed by the specific kit manufacturer. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Add 100 µL of Aβ standards and samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
-
-
Washing:
-
Aspirate the contents of each well.
-
Wash each well four times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
-
Detection Antibody Addition:
-
Add 100 µL of the specific detection antibody (anti-Aβ40 or anti-Aβ42) to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Washing: Repeat the wash step as described in step 3.
-
Streptavidin-HRP Addition:
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Standard Curve Generation:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
-
-
Concentration Determination:
-
Use the standard curve to interpolate the concentration of Aβ40 or Aβ42 in the samples.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
-
Data Presentation: Hypothetical Aβ Reduction Data
The following tables present hypothetical data from a study evaluating the effect of a novel BACE1 inhibitor, "Compound X," on Aβ40 and Aβ42 levels in the CSF of a transgenic mouse model of Alzheimer's disease.
Table 1: Aβ40 Levels in CSF Following Treatment with Compound X
| Treatment Group | Dose (mg/kg) | Mean Aβ40 (pg/mL) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle | 0 | 1502 | 125 | 0% |
| Compound X | 10 | 1051 | 98 | 30% |
| Compound X | 30 | 751 | 85 | 50% |
| Compound X | 100 | 450 | 62 | 70% |
Table 2: Aβ42 Levels in CSF Following Treatment with Compound X
| Treatment Group | Dose (mg/kg) | Mean Aβ42 (pg/mL) | Standard Deviation | % Reduction vs. Vehicle |
| Vehicle | 0 | 305 | 45 | 0% |
| Compound X | 10 | 213 | 32 | 30% |
| Compound X | 30 | 152 | 28 | 50% |
| Compound X | 100 | 91 | 18 | 70% |
Visualizations
Caption: ELISA Experimental Workflow for Aβ Quantification.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Application Notes and Protocols for Cell-Based Efficacy Testing of OM99-2 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
OM99-2 TFA is an eight-residue peptidomimetic that acts as a potent, tight-binding inhibitor of human brain memapsin 2, also known as β-secretase or BACE1.[1][2] BACE1 is an aspartyl protease that plays a crucial role in the production of β-amyloid peptide (Aβ) in the human brain.[1] By inhibiting BACE1, this compound has the potential to reduce the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3] Therefore, this compound is a compound of significant interest for Alzheimer's disease research.[1][2] The trifluoroacetate (B77799) (TFA) salt form is a common formulation for peptides and small molecules used in research.[4]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound. The primary assays described are a BACE1 activity assay to confirm target engagement and a cell viability assay to assess potential cytotoxicity.
Quantitative Data Summary
The efficacy of a BACE1 inhibitor like OM99-2 can be quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While extensive cell-based IC50 data for this compound is not widely published, its Ki value has been reported. This table provides a template for summarizing key efficacy data.
Table 1: Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Ki (Inhibition Constant) | 9.58 nM | Human Brain Memapsin 2 | [1][2] |
| IC50 (Cell-Based) | Data not available | e.g., SH-SY5Y, HEK293 | - |
Researchers should generate dose-response curves to determine the IC50 value in their specific cell model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the efficacy of this compound.
Caption: BACE1 Cleavage Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Efficacy Testing.
Experimental Protocols
Protocol 1: Fluorogenic BACE1 Activity Assay in Cell Lysates
This protocol measures the direct inhibitory effect of this compound on BACE1 enzyme activity in a cellular context.
Materials:
-
Cell line overexpressing human APP (e.g., SH-SY5Y-APP695)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Fluorogenic BACE1 substrate
-
BACE1 inhibitor (for positive control)
-
Assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)
-
This compound
-
Opaque 96-well plates
-
Fluorescent microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash cells with cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
BACE1 Activity Assay: [5]
-
Dilute all cell lysates to the same protein concentration with assay buffer.
-
Add 50 µL of each diluted lysate to duplicate wells of an opaque 96-well plate.
-
Add 48 µL of assay buffer to each well.
-
To initiate the reaction, add 2 µL of the fluorogenic BACE1 substrate to each well. Protect the plate from light.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em = 350/490 nm).[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no lysate).
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on the chosen cell line.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay: [7]
-
Add 10 µL of MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound [myskinrecipes.com]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Therapeutic Potential of BACE1 Inhibition in APP/PS1 Transgenic Mice
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD. The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), making it a prime therapeutic target for reducing Aβ production.[1][2] OM99-2 is a potent peptidomimetic inhibitor of human brain BACE1 with a Ki value of 9.58 nM.[3] While its in vivo efficacy in animal models is not extensively documented, the broader class of BACE1 inhibitors has been evaluated in APP/PS1 transgenic mice, a widely used model that recapitulates key aspects of AD pathology, including age-dependent Aβ plaque deposition, neuroinflammation, and cognitive deficits.[4]
These notes provide a detailed overview of the anticipated effects of BACE1 inhibition in APP/PS1 mice and standardized protocols for key experiments to assess therapeutic efficacy.
Data Presentation: Summary of Expected Quantitative Outcomes of BACE1 Inhibition in APP/PS1 Mice
The following tables summarize the expected quantitative effects of chronic BACE1 inhibitor treatment in APP/PS1 mice, based on data from various studies with brain-penetrant inhibitors.
Table 1: Effects of BACE1 Inhibition on Amyloid-Beta Pathology
| Parameter | Expected Outcome | Representative Quantitative Change | Mouse Model Age at Treatment | Treatment Duration |
| Brain Aβ40 Levels | Significant Reduction | ~50-90% decrease | 3-9.5 months | 4-18.5 weeks |
| Brain Aβ42 Levels | Significant Reduction | ~50-90% decrease | 3-9.5 months | 4-18.5 weeks |
| Aβ Plaque Number | Significant Reduction | ~30% decrease in cortex | 9.5 months | 15 weeks |
| Aβ Plaque Area | Significant Reduction | ~50% decrease in cortex, ~35% in hippocampus | 9.5 months | 15 weeks |
| Soluble Aβ Oligomers | Significant Reduction | ~35% decrease | 9.5 months | 15 weeks |
Data extrapolated from studies using BACE1 inhibitors such as RO5508887 and the vitamin D receptor agonist Paricalcitol which promotes BACE1 degradation.[5][6]
Table 2: Effects of BACE1 Inhibition on Neuroinflammation
| Parameter | Expected Outcome | Representative Quantitative Change | Mouse Model Age at Treatment | Treatment Duration |
| Microgliosis (Iba1+ cells) | Reduction in activated microglia | Qualitative reduction around plaques | 8 months | 3 months |
| Astrogliosis (GFAP+ cells) | Significant Reduction | Qualitative and quantitative reduction | 8 months | 3 months |
Data extrapolated from studies on BACE1 modulators in APP/PS1 mice.[7]
Table 3: Effects of BACE1 Inhibition on Synaptic Plasticity
| Parameter | Expected Outcome | Representative Quantitative Change | Mouse Model Age at Treatment | Treatment Duration |
| Dendritic Spine Formation | Potential for normalization | Dose-dependent effects; high doses may be detrimental | 3.5 months | 6 weeks |
| Long-Term Potentiation (LTP) | Prevention of deficits | Qualitative improvement | 3-4 months | 6 weeks |
Data extrapolated from studies using BACE1 inhibitors like NB-360 in APP knock-in mice and other inhibitors in wild-type mice, highlighting the need for careful dose selection.[8][9][10][11]
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: BACE1 signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for evaluating BACE1 inhibitors.
Caption: Logical relationship of BACE1 inhibition effects.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of a BACE1 inhibitor in APP/PS1 mice.
Protocol 1: Chronic Administration of BACE1 Inhibitor
-
Animal Model: APP/PS1 double transgenic mice (e.g., carrying the APPswe and PSEN1dE9 mutations) on a C57BL/6 background. Both male and female mice should be used, with age-matched wild-type littermates as controls.
-
Treatment Groups:
-
Group 1: APP/PS1 mice + Vehicle
-
Group 2: APP/PS1 mice + BACE1 Inhibitor (low dose)
-
Group 3: APP/PS1 mice + BACE1 Inhibitor (high dose)
-
Group 4: Wild-type mice + Vehicle
-
-
Compound Preparation: The BACE1 inhibitor should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The formulation should be prepared fresh daily.
-
Administration:
-
Route: Oral gavage is a common and clinically relevant route.
-
Dosage: Based on preclinical studies of other BACE1 inhibitors, a dose range of 10-100 mg/kg/day can be considered, administered once or twice daily.[6] Dose-response studies are recommended to determine the optimal therapeutic window.
-
Duration: Treatment should be chronic, typically lasting from 4 to 18.5 weeks, depending on the age of the mice at the start of treatment and the desired pathological stage to be investigated.[6]
-
-
Monitoring: Animals should be monitored daily for any adverse effects, including changes in weight, activity, and general health.
Protocol 2: Assessment of Cognitive Function (Morris Water Maze)
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5-7 days): Mice are trained to find the hidden platform. Four trials are conducted per day, with each mouse starting from a different quadrant. The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is guided to it. The inter-trial interval is approximately 15-20 minutes.
-
Probe Trial (Day after last acquisition day): The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
-
Data Collection and Analysis:
-
Escape latency: Time to find the platform during the acquisition phase.
-
Path length: Distance traveled to find the platform.
-
Time in target quadrant: Time spent in the quadrant where the platform was located during the probe trial.
-
Platform crossings: Number of times the mouse crosses the former platform location.
-
Statistical analysis is typically performed using a two-way ANOVA with repeated measures for the acquisition phase and a one-way ANOVA for the probe trial.
-
Protocol 3: Immunohistochemical Analysis of Brain Pathology
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are dissected and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose (B13894) solution for cryoprotection.
-
Brains are sectioned coronally (30-40 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Aβ Plaques: Sections are incubated with an anti-Aβ antibody (e.g., 6E10 or 4G8).
-
Microgliosis: Sections are stained with an anti-Iba1 antibody.
-
Astrogliosis: Sections are stained with an anti-GFAP antibody.
-
-
Detection and Visualization:
-
Sections are incubated with appropriate fluorescently labeled secondary antibodies.
-
Sections are mounted with a DAPI-containing mounting medium to visualize cell nuclei.
-
Images are captured using a confocal or fluorescence microscope.
-
-
Quantification:
-
Image analysis software (e.g., ImageJ) is used to quantify the plaque load (percentage of area occupied by plaques), and the density and morphology of microglia and astrocytes.
-
Analysis should be performed in specific brain regions, such as the cortex and hippocampus.
-
Protocol 4: Biochemical Analysis of Aβ Levels (ELISA)
-
Brain Homogenization:
-
The cortex and hippocampus are dissected from fresh-frozen brain tissue.
-
Tissues are homogenized in a series of buffers to extract soluble and insoluble Aβ fractions (e.g., TBS, TBS with Triton X-100, and guanidine (B92328) hydrochloride buffers).
-
-
ELISA Procedure:
-
Commercially available ELISA kits for human Aβ40 and Aβ42 are used.
-
Brain homogenates are diluted appropriately and added to the antibody-coated plates.
-
The assay is performed according to the manufacturer's instructions.
-
-
Data Analysis:
-
Aβ concentrations are determined from a standard curve.
-
Results are normalized to the total protein concentration of the homogenate.
-
Statistical analysis is performed using a one-way ANOVA or t-test.
-
Protocol 5: Assessment of Synaptic Plasticity (Long-Term Potentiation)
-
Slice Preparation:
-
Mice are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover in aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
A stable baseline is recorded for 20-30 minutes.
-
LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
fEPSPs are recorded for at least 60 minutes post-induction.
-
-
Data Analysis:
-
The slope of the fEPSP is measured.
-
The magnitude of LTP is expressed as the percentage change in the fEPSP slope from baseline.
-
Statistical comparisons between treatment groups are made using a t-test or ANOVA on the last 20 minutes of recording.
-
Conclusion
While direct in vivo data for OM99-2 in APP/PS1 mice is lacking, the established role of BACE1 in Aβ production provides a strong rationale for investigating BACE1 inhibitors in this model. The protocols outlined above, derived from extensive research on other BACE1 inhibitors, offer a robust framework for evaluating the therapeutic potential of such compounds. Key readouts, including cognitive performance, Aβ pathology, neuroinflammation, and synaptic plasticity, will provide a comprehensive assessment of efficacy. It is crucial to consider the pharmacokinetic and pharmacodynamic properties of any BACE1 inhibitor, particularly its ability to cross the blood-brain barrier, to ensure adequate target engagement in the central nervous system. The careful application of these methodologies will be instrumental in advancing the development of BACE1-targeted therapies for Alzheimer's disease.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biospective.com [biospective.com]
- 5. Paricalcitol accelerates BACE1 lysosomal degradation and inhibits calpain-1 dependent neuronal loss in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of chronic BACE1 inhibition in PS2APP mice depends on the regional Aβ deposition rate and plaque burden at treatment initiation [thno.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibition of BACE1 impairs synaptic plasticity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | β-secretase inhibition prevents structural spine plasticity deficits in AppNL-G-F mice [frontiersin.org]
- 11. β-secretase inhibition prevents structural spine plasticity deficits in AppNL-G-F mice [epub.ub.uni-muenchen.de]
Application Notes and Protocols for In Vivo Administration of BACE1 Inhibitors in Alzheimer's Disease Models
The following application notes and protocols are therefore provided as a comprehensive guide for the in vivo evaluation of novel, next-generation BACE1 inhibitors in Alzheimer's disease models, based on established methodologies for similar compounds.
Introduction to BACE1 Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[3] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[2] The inhibition of BACE1, the rate-limiting enzyme in Aβ production, is a primary therapeutic strategy to reduce Aβ generation and mitigate the progression of AD.[4] The evaluation of BACE1 inhibitors in animal models of AD is a critical step in the preclinical drug development process.
Quantitative Data Summary
The following tables are templates designed for the structured presentation of quantitative data from in vivo studies of BACE1 inhibitors.
Table 1: In Vivo Dosage and Administration of BACE1 Inhibitors in Animal Models
| Inhibitor | Animal Model | Dosage | Administration Route | Study Duration |
| Example Inhibitor A | APP/PS1 Mice | 10 mg/kg | Oral gavage | 4 weeks |
| Example Inhibitor A | Tg2576 Mice | 30 mg/kg/day | In-feed | 3 months |
| Example Inhibitor B | 5XFAD Mice | 5 mg/kg | Intraperitoneal | 14 days |
Table 2: Pharmacodynamic Effects of BACE1 Inhibitors on Brain Biomarkers
| Inhibitor | Animal Model | Dosage | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | sAPPβ Reduction (%) |
| Example Inhibitor A | APP/PS1 Mice | 10 mg/kg | 55% | 52% | 60% |
| Example Inhibitor A | Tg2576 Mice | 30 mg/kg/day | 70% | 65% | 75% |
| Example Inhibitor B | 5XFAD Mice | 5 mg/kg | 45% | 40% | 50% |
Experimental Protocols
Protocol 1: Oral Gavage Administration of BACE1 Inhibitors in Mice
Objective: To administer a precise dose of a BACE1 inhibitor directly into the stomach of a mouse.
Materials:
-
BACE1 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Animal balance
-
Flexible feeding needles (gavage needles)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: Prepare the dosing solution by suspending the BACE1 inhibitor in the chosen vehicle to the desired concentration. Ensure homogeneity by vortexing or sonicating.
-
Dosage Calculation: Weigh each mouse to determine the exact volume of the inhibitor formulation to be administered based on the target dosage in mg/kg.
-
Animal Restraint: Gently restrain the mouse to immobilize its head and body.
-
Gavage Administration: Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the inhibitor formulation.
-
Monitoring: Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Brain Tissue Homogenization and Aβ Measurement
Objective: To extract and quantify Aβ levels in the brain tissue of treated and control animals.
Materials:
-
Dissected brain tissue (hippocampus and cortex)
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brain on ice.
-
Homogenization: Weigh the dissected brain regions and homogenize in 5-10 volumes of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
Supernatant Collection: Collect the supernatant, which contains the soluble Aβ fraction.
-
Pellet Extraction (for insoluble Aβ): Resuspend the pellet in a strong denaturant (e.g., 70% formic acid), sonicate, and neutralize the pH.
-
ELISA Analysis: Quantify the levels of Aβ40 and Aβ42 in the soluble and insoluble fractions using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 3: Morris Water Maze for Cognitive Assessment
Objective: To assess spatial learning and memory in an Alzheimer's disease mouse model.
Materials:
-
Circular pool (water maze) filled with opaque water
-
Hidden escape platform
-
Video tracking system and software
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform, guide it to the location.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each mouse.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: In vivo evaluation workflow for a BACE1 inhibitor.
References
- 1. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease [frontiersin.org]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring OM99-2 Tfa Brain Penetration and Pharmacokinetics
Introduction
OM99-2 Tfa is an eight-residue peptidomimetic that acts as a potent, tight-binding inhibitor of human brain memapsin 2, also known as β-secretase or BACE1, with a Ki value of 9.58 nM.[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][4][5] By inhibiting BACE1, this compound presents a potential therapeutic strategy for reducing Aβ plaque formation.[6] For any centrally acting therapeutic candidate for Alzheimer's disease, demonstrating sufficient brain penetration and characterizing its pharmacokinetic profile are critical early steps in development. This document provides detailed application notes and protocols for assessing the brain penetration and pharmacokinetics of this compound in preclinical animal models.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[5] This cleavage generates a secreted APP ectodomain (sAPPβ) and a membrane-bound C-terminal fragment, C99. The subsequent cleavage of C99 by γ-secretase releases the Aβ peptide.[5] Inhibiting BACE1 is a prime therapeutic strategy to block the initial step of Aβ production.[7][8]
Caption: BACE1 initiates the amyloidogenic pathway leading to Aβ formation.
Part 1: Measuring Brain Penetration with In Situ Brain Perfusion
Application Note
The in situ brain perfusion technique is a robust method for evaluating the rate and extent of a compound's transport across the blood-brain barrier (BBB).[9][10][11] This technique allows for the precise control of the perfusate composition and flow rate, thereby isolating the brain from systemic circulation and eliminating confounding factors like peripheral metabolism and plasma protein binding.[9][12] It is particularly valuable for CNS drug candidates like this compound to determine the brain uptake clearance (K_in) and the unidirectional blood-to-brain partition coefficient (PS).[13]
Experimental Protocol: In Situ Mouse Brain Perfusion
This protocol is adapted from established methods for studying cerebrovascular transport.[9][12]
1. Materials and Reagents:
-
This compound
-
Perfusion Buffer (e.g., bicarbonate-buffered saline, pH 7.4, gassed with 95% O₂ / 5% CO₂)
-
[¹⁴C]-Sucrose or [³H]-Inulin (as a non-permeable vascular marker)
-
Anesthetic (e.g., ketamine/xylazine)
-
Heparinized saline
-
Scintillation fluid and vials
-
Brain tissue homogenization buffer
-
LC-MS/MS system for this compound quantification
2. Animal Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) via intraperitoneal injection.
-
Surgically expose the common carotid arteries.
-
Ligate the external carotid artery and place a catheter retrogradely into the common carotid artery.[9]
3. Perfusion Procedure:
-
Begin perfusion with the buffer at a constant flow rate (e.g., 2.5 mL/min).
-
Sever the jugular veins to allow for drainage and prevent recirculation.
-
After a brief pre-wash (30 seconds) with the buffer to clear the cerebral vasculature of blood, switch to the perfusion buffer containing a known concentration of this compound and the vascular marker.
-
Perfuse for a short, defined period (e.g., 30, 60, 120 seconds) to measure the initial rate of uptake.[11]
-
At the end of the perfusion period, decapitate the animal.
4. Sample Collection and Processing:
-
Immediately dissect the brain and weigh it.
-
Homogenize the brain tissue in an appropriate buffer.
-
Take aliquots of the brain homogenate and the perfusate for analysis.
-
Analyze the concentration of the vascular marker in the homogenate and perfusate via liquid scintillation counting.
-
Analyze the concentration of this compound in the homogenate and perfusate using a validated LC-MS/MS method.[14][15]
5. Data Analysis:
-
Calculate the cerebral distribution volume (V_D) of this compound.
-
Correct the total amount of this compound in the brain for the amount remaining in the vascular space using the vascular marker data.
-
Calculate the brain uptake clearance (K_in) using the following equation: K_in = Q_br / (C_p * T), where Q_br is the quantity of drug in the brain parenchyma, C_p is the concentration in the perfusate, and T is the perfusion time.
Hypothetical Data Presentation
The following table summarizes hypothetical brain uptake data for this compound.
| Perfusion Time (s) | Perfusate Conc. (ng/mL) | Brain Conc. (ng/g) | K_in (μL/s/g) | PS (cm/s) |
| 30 | 1000 | 150 | 5.0 | 1.2 x 10⁻⁵ |
| 60 | 1000 | 290 | 4.8 | 1.1 x 10⁻⁵ |
| 120 | 1000 | 550 | 4.6 | 1.0 x 10⁻⁵ |
Workflow Diagram: In Situ Brain Perfusion
Caption: Workflow for assessing BBB permeability via in situ brain perfusion.
Part 2: Pharmacokinetic Analysis of this compound
Application Note
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[16] For this compound, these studies determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life after intravenous (IV) and oral (PO) administration.[17][18] This information is critical for designing dosing regimens for subsequent efficacy studies and predicting the compound's behavior in humans.
Experimental Protocol: Single-Dose PK Study in Rats
This protocol outlines a standard single-dose PK study in rats.
1. Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group/timepoint).
-
For serial blood sampling, rats may be surgically fitted with jugular vein catheters.
2. Dosing and Administration:
-
IV Group: Administer this compound as a single bolus via the tail vein or catheter. A typical dose might be 1 mg/kg.[17]
-
PO Group: Administer this compound via oral gavage. A typical dose might be 5 mg/kg.
-
Formulate this compound in an appropriate vehicle (e.g., saline with a small percentage of DMSO and/or a solubilizing agent).
3. Sample Collection:
-
Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points.
-
IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Timepoints: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
At a terminal timepoint (e.g., 24 hours), collect brain tissue after perfusion with saline to remove intravascular blood.
4. Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma and brain tissue samples at -80°C until analysis.
-
Process plasma and brain homogenates (e.g., via protein precipitation or solid-phase extraction) to extract this compound.
5. Bioanalysis:
-
Quantify the concentration of this compound in plasma and brain samples using a validated LC-MS/MS method.[19][20]
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Calculate the brain-to-plasma concentration ratio (Kp) at the terminal timepoint.
Hypothetical Data Presentation
The following tables summarize hypothetical pharmacokinetic parameters for this compound.
Table 1: Intravenous (IV) Pharmacokinetic Parameters in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 1 |
| C₀ | ng/mL | 450 ± 55 |
| AUC₀-inf | ng·h/mL | 980 ± 110 |
| t½ | h | 3.5 ± 0.4 |
| CL | mL/h/kg | 1020 ± 125 |
| Vdss | L/kg | 4.2 ± 0.6 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the curve; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state.
Table 2: Oral (PO) Pharmacokinetic Parameters in Rats
| Parameter | Unit | Value (Mean ± SD) |
| Dose | mg/kg | 5 |
| Cmax | ng/mL | 320 ± 45 |
| Tmax | h | 1.0 ± 0.2 |
| AUC₀-inf | ng·h/mL | 1470 ± 180 |
| t½ | h | 4.1 ± 0.5 |
| F (%) | % | 30 ± 5 |
| Kp (Brain/Plasma) | - | 0.8 ± 0.15 |
Cmax: Maximum concentration; Tmax: Time to Cmax; F (%): Bioavailability; Kp: Brain-to-plasma ratio at 24h.
Workflow Diagram: Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic (PK) study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
- 17. Small molecule exposure prediction (intravenous (IV) and oral (PO)) using Machine learning (ML) in combination with mechanistic modeling. – ScienceOpen [scienceopen.com]
- 18. academic.oup.com [academic.oup.com]
- 19. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for OM99-2 TFA in High-Throughput Screening of BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key aspartyl protease in the amyloidogenic pathway, is a primary therapeutic target for Alzheimer's disease. Its inhibition aims to reduce the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[1][2][3][4][5][6] OM99-2, a peptidomimetic transition-state analog, is a potent and well-characterized inhibitor of BACE1 and serves as an essential reference compound in high-throughput screening (HTS) campaigns for novel BACE1 inhibitors.[7][8][9][10] These application notes provide detailed protocols and data for the use of OM99-2 trifluoroacetate (B77799) (TFA) in a fluorescence resonance energy transfer (FRET)-based assay for the high-throughput screening of BACE1 inhibitors.
Principle of the Assay
The BACE1 inhibitory activity is determined using a FRET-based enzymatic assay. This assay employs a specific peptide substrate for BACE1 that is dually labeled with a donor fluorophore and a quencher molecule. In its intact state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the substrate by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzymatic activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal compared to an uninhibited control.
Quantitative Data for OM99-2
The following table summarizes the reported inhibitory constants for OM99-2 against BACE1 from various studies. This data is crucial for establishing baseline inhibition and for the validation of assay performance.
| Parameter | Reported Value | Reference |
| Ki | 9.58 nM | [9][10] |
| Ki | 1.6 nM | [7][8] |
| IC50 | ~30 nM | [10] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary between studies due to different experimental conditions such as substrate concentration, enzyme concentration, and buffer composition.
Experimental Protocols
This section provides a detailed protocol for a 384-well plate format FRET-based assay for high-throughput screening of BACE1 inhibitors, using OM99-2 as a positive control.
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., derived from the Swedish mutant APP sequence)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
OM99-2 TFA (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with appropriate filters for the chosen FRET pair
Experimental Workflow
Caption: High-Throughput Screening Workflow for BACE1 Inhibitors.
Detailed Assay Protocol
-
Compound and Control Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of OM99-2 in Assay Buffer to generate a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
Prepare solutions of test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
To the wells of a 384-well plate, add 0.5 µL of the diluted test compounds or control solutions (OM99-2 dilutions for positive control, DMSO for negative control).
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the recombinant BACE1 enzyme to its final working concentration in Assay Buffer.
-
Add 10 µL of the diluted BACE1 enzyme solution to each well of the assay plate.
-
Mix gently by shaking the plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the BACE1 FRET substrate solution by diluting it to the final working concentration in Assay Buffer.
-
To initiate the enzymatic reaction, add 10 µL of the diluted FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate.
-
-
Data Analysis:
-
For each well, determine the initial rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank)) where:
-
Rate_sample is the reaction rate in the presence of the test compound.
-
Rate_vehicle is the reaction rate in the presence of DMSO (negative control).
-
Rate_blank is the background fluorescence from a well with no enzyme.
-
-
For active compounds ("hits"), plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each hit by fitting the dose-response curve to a suitable sigmoidal model.
-
Signaling Pathway and Logical Relationships
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main processing pathways for the amyloid precursor protein (APP): the non-amyloidogenic pathway and the amyloidogenic pathway, which BACE1 initiates.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Logical Relationship of BACE1 Inhibition
This diagram illustrates the logical consequence of inhibiting BACE1 activity, leading to a reduction in the production of neurotoxic Aβ peptides.
Caption: Logical Relationship of BACE1 Inhibition.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amyloid pathway | Abcam [abcam.com]
- 4. Amyloid beta - Wikipedia [en.wikipedia.org]
- 5. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]
- 6. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OM99-2 TFA Studies in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of OM99-2, a potent β-secretase (BACE1) inhibitor, in the context of trifluoroacetic acid (TFA)-induced neurotoxicity in primary neuronal cultures. OM99-2 is a peptidomimetic inhibitor of human brain memapsin 2 (BACE1) with a Ki value of 9.58 nM, playing a significant role in the research of Alzheimer's disease by targeting the amyloidogenic processing of the amyloid precursor protein (APP)[1][2]. TFA, a metabolite of certain industrial chemicals and anesthetics, has been linked to cognitive impairment and can induce mitochondrial dysfunction and apoptosis in neurons[3][4].
This document outlines detailed protocols for primary neuron culture, experimental design for co-treatment studies, and various assays to assess neuroprotection, BACE1 activity, and downstream signaling pathways.
Key Signaling Pathways
Amyloid Precursor Protein (APP) Processing Pathway
The amyloid cascade hypothesis is central to Alzheimer's disease pathogenesis, suggesting that the accumulation of amyloid-beta (Aβ) peptides is a primary event. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase[5]. BACE1 cleavage is the rate-limiting step in Aβ production[6]. OM99-2, as a BACE1 inhibitor, is designed to block this initial cleavage, thereby reducing the formation of Aβ peptides[1][6]. In contrast, the non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trifluoroacetic Acid Induced a Cyclophilin D-Dependent Cognitive Impairment in Mice [aginganddisease.org]
- 4. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing OM99-2 Tfa Efficacy in Cerebral Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral organoids, three-dimensional self-organizing structures derived from pluripotent stem cells, have emerged as a powerful in vitro model for studying human brain development and neurological diseases. Their complex cytoarchitecture, which mimics aspects of the developing human brain, provides a unique platform for investigating disease mechanisms and screening therapeutic compounds. Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A key enzyme in the pathogenesis of AD is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which initiates the amyloidogenic processing of the amyloid precursor protein (APP) to generate Aβ peptides.
OM99-2 is a potent, peptidomimetic inhibitor of BACE1 and is a valuable tool for investigating the therapeutic potential of BACE1 inhibition.[1][2][3][4] This document provides a detailed protocol for assessing the efficacy of OM99-2 Tfa in reducing Aβ production in human cerebral organoids, a critical step in the preclinical evaluation of AD therapeutics. The protocols outlined below cover organoid culture, inhibitor treatment, and downstream analytical methods to quantify treatment effects.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| STEMdiff™ Cerebral Organoid Kit | STEMCELL Technologies | 08570 |
| Human Pluripotent Stem Cells (hPSCs) | Various | N/A |
| This compound | MedChemExpress | HY-P2713A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Human Aβ40/Aβ42 ELISA Kits | Invitrogen | KHB3481 / KHB3441 |
| Anti-Amyloid-beta (4G8) antibody | BioLegend | 800701 |
| Anti-MAP2 antibody | Abcam | ab5392 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Paraformaldehyde (PFA), 4% | Electron Microscopy Sciences | 15710 |
| Sucrose (B13894) | Sigma-Aldrich | S0389 |
| Optimal Cutting Temperature (OCT) Compound | VWR | 25608-930 |
Experimental Workflow
The overall experimental process involves generating cerebral organoids, treating them with this compound over a period of several weeks, and subsequently harvesting the organoids and culture media for analysis. The key readouts are the levels of secreted Aβ peptides and the presence of Aβ deposits within the organoid tissue.
Caption: High-level experimental workflow for assessing this compound in cerebral organoids.
Detailed Protocols
Protocol 1: Cerebral Organoid Culture
Cerebral organoids are generated from hPSCs using established methods, such as the one described by Lancaster et al.[5] A commercially available kit, like the STEMdiff™ Cerebral Organoid Kit, can be used for consistency.
-
Embryoid Body (EB) Formation (Day 0-5):
-
Initiate EB formation from a single-cell suspension of hPSCs in a 96-well ultra-low attachment plate.
-
Culture in EB formation medium, feeding every other day.
-
-
Neural Induction (Day 5-7):
-
Transfer EBs to a 24-well ultra-low attachment plate.
-
Culture in neural induction medium.
-
-
Matrigel Embedding and Expansion (Day 7-11):
-
Embed neurospheres into Matrigel droplets to support the expansion of neuroepithelium.
-
Culture in expansion medium.
-
-
Maturation (Day 11+):
-
Transfer embedded organoids to a spinning bioreactor or orbital shaker to enhance nutrient absorption.
-
Culture in maturation medium, changing the medium every 3-4 days. Organoids are typically ready for treatment after 20-30 days of maturation.
-
Protocol 2: this compound Treatment
-
Preparation of Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Organoids:
-
Begin treatment when organoids have reached the desired maturation stage (e.g., Day 20).
-
Prepare fresh treatment media for each feeding by diluting the this compound stock solution into the cerebral organoid maturation medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO as the highest concentration drug group.
-
Replace the medium in the culture vessel every 3-4 days with freshly prepared treatment or vehicle media.
-
A typical treatment duration to observe effects on Aβ production is 2-3 weeks (e.g., from Day 20 to Day 41).[2]
-
Downstream Analysis Protocols
Protocol 3: Aβ Quantification by ELISA
This protocol measures the concentration of secreted Aβ40 and Aβ42 in the culture medium.
-
Sample Collection:
-
At the end of each medium change during the treatment period, collect an aliquot of the spent culture medium from each condition.
-
Centrifuge the medium at 1,000 x g for 5 minutes to pellet any debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Thaw the collected media samples on ice.
-
Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to the antibody-coated microplate, followed by incubation, washing, addition of detection antibody, and substrate.
-
Read the absorbance on a microplate reader and calculate the Aβ concentrations based on the standard curve.
-
Normalize the Aβ concentration to the total protein content of the corresponding organoid lysate if desired.
-
Protocol 4: Immunofluorescence Staining of Organoid Sections
This protocol allows for the visualization of Aβ deposits and neuronal morphology within the organoid.
-
Organoid Fixation and Cryoprotection:
-
Embedding and Sectioning:
-
Embed the cryoprotected organoids in OCT compound in a cryomold.
-
Snap-freeze the block and store at -80°C.
-
Cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
-
Staining:
-
Wash sections with PBS to remove OCT.
-
Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with 5% normal donkey serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Aβ 4G8 and anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Wash 3 times with PBS, with the second wash including a DAPI counterstain for nuclei.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a confocal or fluorescence microscope.
-
Quantify Aβ plaque area and neuronal marker intensity using image analysis software (e.g., ImageJ).
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Secreted Aβ Levels
| Treatment Group | Aβ40 Concentration (pg/mL) | Aβ42 Concentration (pg/mL) | Aβ42/Aβ40 Ratio |
|---|---|---|---|
| Vehicle (DMSO) | Mean ± SD | Mean ± SD | Calculated Ratio |
| 10 nM this compound | Mean ± SD | Mean ± SD | Calculated Ratio |
| 100 nM this compound | Mean ± SD | Mean ± SD | Calculated Ratio |
| 1 µM this compound | Mean ± SD | Mean ± SD | Calculated Ratio |
Table 2: Quantification of Aβ Deposition from Immunofluorescence
| Treatment Group | Aβ (4G8) Positive Area (%) | Number of Plaques per Section | Average Plaque Size (µm²) |
|---|---|---|---|
| Vehicle (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD |
| 10 nM this compound | Mean ± SD | Mean ± SD | Mean ± SD |
| 100 nM this compound | Mean ± SD | Mean ± SD | Mean ± SD |
| 1 µM this compound | Mean ± SD | Mean ± SD | Mean ± SD |
BACE1 Signaling Pathway
BACE1 cleaves APP at the β-site, which is the rate-limiting step in the amyloidogenic pathway. Subsequent cleavage by γ-secretase releases Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42. Inhibition of BACE1 by this compound is expected to reduce the production of all Aβ species.
Caption: The amyloidogenic pathway and the inhibitory action of this compound on BACE1.
Conclusion
This application note provides a comprehensive framework for assessing the efficacy of the BACE1 inhibitor this compound in a human cerebral organoid model of Alzheimer's disease. The described protocols for organoid treatment, Aβ quantification via ELISA, and immunohistochemical analysis offer robust methods to determine the compound's ability to reduce Aβ production and deposition. This model system serves as a valuable preclinical tool for the evaluation and development of novel AD therapeutics.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. Patient-specific Alzheimer-like pathology in trisomy 21 cerebral organoids reveals BACE2 as a gene dose-sensitive AD suppressor in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. Frontiers | Amyloid beta accumulations and enhanced neuronal differentiation in cerebral organoids of Dutch-type cerebral amyloid angiopathy patients [frontiersin.org]
- 5. Modeling amyloid beta and tau pathology in human cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OM99-2 Tfa solubility and stability in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the BACE1 inhibitor, OM99-2 Tfa, in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized this compound?
A1: For optimal results, it is recommended to follow a standard protocol for reconstituting lyophilized peptides. Briefly, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] We recommend initially dissolving this compound in a small amount of a sterile organic solvent like DMSO or DMF, and then diluting the solution with the desired aqueous buffer.[1] This two-step process helps to ensure the peptide fully dissolves.[1]
Q2: What is the recommended storage condition for this compound?
A2: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[2] Once reconstituted, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[3] For short-term storage of a few days, the reconstituted solution can be kept at 2-8°C.
Q3: What factors can affect the stability of this compound in aqueous solutions?
A3: The stability of peptides like this compound in aqueous solutions is influenced by several factors, including:
-
pH: Extreme pH values can cause hydrolysis of peptide bonds.[4][5][6] It is crucial to work within a pH range that maintains the integrity of the peptide.
-
Temperature: Higher temperatures accelerate the degradation of peptides.[4] Experiments should be conducted at the lowest feasible temperature.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be minimized by using degassed buffers or adding antioxidants.[4]
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide. The use of protease inhibitors may be necessary.[4]
Q4: I am observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I troubleshoot this?
A4: Precipitation of this compound can occur due to several reasons:
-
Low Solubility: The peptide may have limited solubility in your specific buffer system.
-
Aggregation: Peptides can aggregate, especially at high concentrations or near their isoelectric point.[7]
-
Incorrect Reconstitution: The peptide may not have been fully dissolved during the initial reconstitution.
To troubleshoot this, consider the following:
-
Optimize Buffer Conditions: Experiment with different pH values and ionic strengths to improve solubility.
-
Lower the Concentration: Working with a lower concentration of the peptide might prevent precipitation.
-
Sonication: Brief sonication of the solution can sometimes help to break up aggregates and improve solubility.
-
Change the Solvent: If solubility in aqueous buffers is consistently low, you may need to use a higher percentage of an organic co-solvent, if compatible with your experimental setup.
Q5: Can the trifluoroacetate (B77799) (TFA) counter-ion interfere with my experiments?
A5: Yes, the TFA counter-ion, which is often a remnant from the peptide synthesis and purification process, can potentially interfere with biological assays.[8][9][10] It is known to affect cellular assays and may alter the secondary structure of peptides.[9] If you suspect TFA interference, you may consider exchanging the counter-ion to one like acetate (B1210297) or hydrochloride through methods such as ion exchange chromatography or repeated lyophilization from an appropriate acid solution.[8][10][11]
Experimental Protocols
Protocol for Assessing this compound Solubility
-
Preparation of Stock Solution:
-
Allow the lyophilized this compound vial to warm to room temperature.
-
Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex gently until the peptide is completely dissolved.
-
-
Preparation of Test Buffers:
-
Prepare a range of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include phosphate-buffered saline (PBS), Tris, and citrate (B86180) buffers.
-
-
Solubility Assessment:
-
Add small aliquots of the this compound stock solution to a known volume of each test buffer to achieve a series of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Gently mix the solutions.
-
Visually inspect for any precipitation or cloudiness immediately after mixing and after a set incubation period (e.g., 1 hour) at the desired experimental temperature.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Protocol for Assessing this compound Stability
-
Sample Preparation:
-
Reconstitute this compound in a buffer where it is known to be soluble.
-
Prepare aliquots of the solution in separate tubes for each time point and condition to be tested.
-
-
Incubation:
-
Incubate the samples under different conditions of interest (e.g., varying pH and temperature). For example, you could test pH 5.0, 7.4, and 8.0 at 4°C, room temperature, and 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take one aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
-
Analysis:
-
Once all time points are collected, analyze the samples by a stability-indicating method, such as reverse-phase HPLC (RP-HPLC).
-
Compare the peak area of the intact this compound at each time point to the initial time point (t=0) to determine the percentage of the compound remaining.
-
Data Presentation
Table 1: Recommended Starting Conditions for Solubility Testing of this compound
| Buffer System | pH Range to Test | Recommended Co-Solvent |
| Sodium Citrate | 4.0 - 6.0 | DMSO (≤1%) |
| Sodium Phosphate | 6.0 - 7.5 | DMSO (≤1%) |
| Tris-HCl | 7.0 - 8.5 | DMSO (≤1%) |
| PBS | 7.2 - 7.6 | DMSO (≤1%) |
Table 2: Example Stability Testing Matrix for this compound
| pH | Temperature | Time Points (hours) |
| 5.0 | 4°C | 0, 24, 48, 72 |
| 7.4 | 4°C | 0, 24, 48, 72 |
| 8.5 | 4°C | 0, 24, 48, 72 |
| 5.0 | 25°C (Room Temp) | 0, 8, 16, 24 |
| 7.4 | 25°C (Room Temp) | 0, 8, 16, 24 |
| 8.5 | 25°C (Room Temp) | 0, 8, 16, 24 |
| 7.4 | 37°C | 0, 4, 8, 12 |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Key factors influencing the stability of this compound.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 3. peptidedosages.com [peptidedosages.com]
- 4. pepamino.com [pepamino.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting OM99-2 TFA Precipitation in Assay Buffer
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the precipitation of the BACE1 inhibitor, OM99-2, when supplied as a trifluoroacetate (B77799) (TFA) salt, in various assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my OM99-2 TFA precipitating in my assay buffer?
A1: Precipitation of this compound in aqueous assay buffers is a common issue that can arise from several factors:
-
Inherent Low Aqueous Solubility: OM99-2, being a peptidomimetic, may have limited solubility in purely aqueous solutions.
-
TFA Salt Form: Trifluoroacetic acid is often used during the synthesis and purification of peptides and peptidomimetics. The resulting TFA salt form can sometimes have lower solubility compared to other salt forms (e.g., hydrochloride or acetate) and may also interfere with biological assays.[1]
-
Assay Buffer pH: The pH of your assay buffer is a critical factor. The solubility of peptidomimetics is often pH-dependent due to the presence of ionizable groups.[2][3] BACE1 assays are typically performed at an acidic pH (around 4.5), which may not be optimal for OM99-2 solubility.[4][5]
-
High Compound Concentration: The concentration of this compound in your assay may exceed its solubility limit in the specific buffer conditions.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock of OM99-2 into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock."
-
Buffer Composition: Components of your assay buffer, such as high salt concentrations, could potentially reduce the solubility of OM99-2.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended.[6][7] Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. It is crucial to ensure the compound is fully dissolved before further dilution.
Q3: Can the TFA counter-ion be removed or exchanged?
A3: Yes, the TFA counter-ion can be exchanged for other counter-ions like hydrochloride (HCl) or acetate (B1210297), which may improve solubility and reduce potential assay interference.[1][8][9][10] Several protocols are available for this exchange.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve this compound precipitation.
Step 1: Assess the Contribution of the TFA Salt
The presence of the TFA salt is a common contributor to solubility issues. Consider exchanging the TFA salt for a hydrochloride (HCl) or acetate salt.
Experimental Protocol: TFA to HCl Exchange
This protocol is adapted from established methods for peptide salt exchange.[1][8][11]
Materials:
-
This compound
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.
-
Allow the solution to stand at room temperature for at least 5 minutes.
-
Freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution overnight to remove the liquid.
-
To ensure complete exchange, re-dissolve the lyophilized powder in a fresh 2-10 mM HCl solution and repeat the lyophilization process at least two more times.
-
After the final lyophilization, the resulting OM99-2 HCl salt can be used to prepare fresh stock solutions.
Step 2: Optimize the Assay Buffer pH
The solubility of peptidomimetics is highly dependent on pH. While BACE1 has optimal activity at acidic pH, it's essential to find a pH that maintains both enzyme activity and compound solubility.
Experimental Protocol: pH Solubility Profile
Materials:
-
This compound or OM99-2 HCl (from Step 1)
-
A series of buffers with varying pH values (e.g., Sodium Acetate pH 4.0, 4.5, 5.0; MES pH 5.5, 6.0; HEPES pH 6.5, 7.0)
-
DMSO
-
96-well microplate (UV-transparent or standard, depending on detection method)
-
Plate reader or HPLC system
Procedure:
-
Prepare a 10 mM stock solution of OM99-2 in 100% DMSO.
-
In a 96-well plate, add your series of buffers.
-
Add a small volume of the OM99-2 DMSO stock to each buffer to achieve the desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and is compatible with your assay (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes).
-
Visually inspect for any precipitation.
-
Quantify the soluble OM99-2 by either:
-
UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where OM99-2 absorbs.
-
HPLC: Analyze the supernatant by reverse-phase HPLC to determine the concentration of soluble compound.
-
Step 3: Evaluate the Impact of Co-solvents
If adjusting the pH is not sufficient or if it negatively impacts enzyme activity, the use of a co-solvent in the assay buffer can help maintain solubility.
Experimental Protocol: Co-solvent Compatibility Test
Materials:
-
This compound stock solution in DMSO
-
Assay buffer at the optimal pH determined from Step 2
-
Various co-solvents (e.g., glycerol, ethanol, polyethylene (B3416737) glycol (PEG))[12][13][14]
Procedure:
-
Prepare your assay buffer containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% glycerol).
-
Add the OM99-2 DMSO stock to each co-solvent-containing buffer to the final desired concentration.
-
Incubate and observe for precipitation as described in the pH solubility protocol.
-
Crucially, run a parallel experiment to determine the effect of the co-solvent on BACE1 enzyme activity to ensure it does not inhibit the enzyme.
Data Presentation
Table 1: Solubility of this compound vs. OM99-2 HCl at a Fixed Concentration (e.g., 10 µM) in Different Buffers
| Buffer System | pH | This compound Solubility | OM99-2 HCl Solubility |
| Sodium Acetate | 4.0 | Low (Precipitation) | Moderate |
| Sodium Acetate | 4.5 | Low (Precipitation) | High |
| Sodium Acetate | 5.0 | Moderate | High |
| MES | 5.5 | High | High |
| HEPES | 7.0 | High | High |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Effect of Co-solvents on OM99-2 Solubility and BACE1 Activity
| Co-solvent | Concentration (%) | OM99-2 Solubility (at pH 4.5) | Relative BACE1 Activity (%) |
| None | 0 | Low | 100 |
| Glycerol | 1 | Moderate | 98 |
| Glycerol | 5 | High | 90 |
| Ethanol | 1 | Moderate | 95 |
| Ethanol | 5 | High | 75 |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: BACE1 signaling pathway and the inhibitory action of OM99-2.
References
- 1. lifetein.com [lifetein.com]
- 2. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing OM99-2 Tfa selectivity against BACE2 and cathepsin D
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the selectivity of the BACE1 inhibitor, OM99-2 Tfa, against BACE2 and cathepsin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity important?
A1: this compound is the trifluoroacetic acid salt of OM99-2, a potent peptidomimetic inhibitor of β-secretase (BACE1), a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease.[1][2] Assessing its selectivity is crucial because off-target inhibition of related aspartyl proteases, such as BACE2 and cathepsin D, can lead to undesirable side effects.[3] For instance, inhibition of cathepsin D by BACE1 inhibitors has been linked to ocular toxicity.[4][5]
Q2: What is the known selectivity profile of OM99-2 against BACE2 and cathepsin D?
A2: OM99-2 is a potent inhibitor of BACE1.[1] Published data indicates that OM99-2 inhibits cathepsin D with a lower potency compared to BACE1. Specifically, the Ki for cathepsin D is approximately 5-fold higher than for BACE1.[6] Detailed inhibitory constants for OM99-2 against BACE2 are not as readily available in the literature, highlighting a potential knowledge gap for researchers. BACE1 and BACE2 share a 64% sequence identity, which makes achieving high selectivity a significant challenge.[3]
Q3: What are the general mechanisms of action for BACE1, BACE2, and cathepsin D?
A3: BACE1 and BACE2 are transmembrane aspartyl proteases.[3][7] BACE1's primary role is the initial cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta.[3] BACE2 is also involved in APP processing but can cleave it at a different site, potentially reducing amyloid-beta production.[3][8] Cathepsin D is a lysosomal aspartyl protease involved in protein degradation and cellular homeostasis.[9][10]
Quantitative Data Summary
The following table summarizes the known inhibitory constants (Ki) for OM99-2 against BACE1 and cathepsin D. This data is essential for understanding the selectivity profile of the compound.
| Target Enzyme | Inhibitor | Ki (nM) | Selectivity (fold) vs. BACE1 |
| BACE1 | OM99-2 | 9.58 | - |
| Cathepsin D | OM99-2 | 48 | ~5 |
| BACE2 | OM99-2 | Not Reported | - |
Data compiled from multiple sources. The Ki for BACE1 is reported as 9.58 nM.[1][6] The Ki for Cathepsin D is reported to be approximately 5-fold higher than for BACE1.[6]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when assessing inhibitor selectivity.
Protocol 1: BACE1/BACE2 Inhibition Assay (Fluorogenic Substrate)
This protocol is adapted for a 96-well plate format and utilizes a fluorogenic substrate.
Materials:
-
Recombinant human BACE1 or BACE2 enzyme
-
Fluorogenic BACE1/BACE2 substrate (e.g., linked to EDANS and Dabcyl)
-
Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the BACE1 or BACE2 enzyme to the desired concentration in cold assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer and the solvent used for the inhibitor.
-
Control wells (100% activity): Add assay buffer, diluted enzyme, and solvent.
-
Inhibitor wells: Add assay buffer, diluted enzyme, and the this compound serial dilutions.
-
-
Pre-incubation:
-
Pre-incubate the plate at the assay temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 335-345/485-510 nm) over time (kinetic assay) or at a single time point (endpoint assay).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: Cathepsin D Inhibition Assay (Fluorogenic Substrate)
This protocol is designed for a 96-well plate format using a specific cathepsin D fluorogenic substrate.
Materials:
-
Recombinant human cathepsin D
-
Cathepsin D fluorogenic substrate (e.g., MCA-labeled peptide)
-
Cathepsin D Assay Buffer
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the cathepsin D enzyme to the working concentration in cold assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer.
-
Control wells (100% activity): Add assay buffer and diluted enzyme.
-
Positive control wells: Add assay buffer, diluted enzyme, and Pepstatin A.
-
Inhibitor wells: Add assay buffer, diluted enzyme, and the this compound serial dilutions.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the cathepsin D fluorogenic substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the BACE1/BACE2 assay.
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
Caption: Troubleshooting high replicate variability.
Issue 2: No or very low enzyme activity in control wells.
Caption: Troubleshooting low enzyme activity.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for assessing inhibitor selectivity.
Caption: Workflow for inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic profiling reveals that cathepsin D off-target activity drives ocular toxicity of β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. JCI - It’s good to know what to BACE the specificity of your inhibitors on [jci.org]
- 9. Lowering Endogenous Cathepsin D Abundance Results in Reactive Oxygen Species Accumulation and Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: OM99-2 TFA Cytotoxicity in Neuronal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the potential cytotoxic effects of the BACE1 inhibitor, OM99-2 TFA salt, in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is OM99-2 and why is it used as a TFA salt?
OM99-2 is a potent, eight-residue peptidomimetic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase.[1][2][3] It is a valuable research tool for studying Alzheimer's disease, as BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain.[1][2][4] The trifluoroacetate (B77799) (TFA) salt form of OM99-2 is a common result of the purification process, specifically reversed-phase high-performance liquid chromatography (HPLC), which uses trifluoroacetic acid in the mobile phase.
Q2: Can the TFA counter-ion itself be cytotoxic to my neuronal cells?
Yes, the trifluoroacetate (TFA) counter-ion can exhibit cytotoxicity, which may confound experimental results. Studies have shown that TFA can inhibit the proliferation of various cell types. It is crucial to consider the final concentration of TFA in your cell culture medium. Researchers have reported that even low concentrations of TFA can impact cell proliferation. Therefore, it is highly recommended to include a TFA salt control (e.g., sodium TFA) in your experiments to distinguish between the cytotoxicity of OM99-2 and the TFA counter-ion.
Q3: What are the potential mechanisms of OM99-2 induced cytotoxicity in neuronal cells?
While specific cytotoxic mechanisms for OM99-2 are not extensively documented in publicly available literature, potential mechanisms can be inferred from the function of BACE1 inhibitors in general:
-
On-target effects: BACE1 has multiple physiological substrates in the brain beyond amyloid precursor protein (APP). Inhibition of BACE1 can interfere with the normal processing of these substrates, which are involved in crucial neuronal functions like synaptic plasticity. This disruption of normal cellular processes could lead to neurotoxic effects.
-
Off-target effects: Like any pharmacological agent, OM99-2 could have off-target effects, interacting with other cellular components and pathways, which might induce cytotoxicity.
-
Induction of Apoptosis: Cytotoxic compounds can trigger programmed cell death, or apoptosis, in neuronal cells. This can be assessed by measuring the activation of key apoptotic proteins like caspases.
Q4: Which neuronal cell lines are commonly used for neurotoxicity studies?
Commonly used neuronal cell lines for neurotoxicity and cytotoxicity studies include:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
Primary Neurons: Harvested directly from animal models, these cells provide a more physiologically relevant system but are also more sensitive and challenging to maintain.
Data Presentation: Cytotoxicity of Peptidomimetic BACE1 Inhibitors
| Compound | Cell Line | Assay | Concentration | % Cell Viability (relative to control) | % LDH Release (relative to total) | Caspase 3/7 Activity (relative to control) |
| PEP5 | N2A-AβPPswe | MTT | 50 µM | No significant difference | No significant difference | No significant difference |
| PEP6 | N2A-AβPPswe | MTT | 75 µM | No significant difference | No significant difference | No significant difference |
Data adapted from a study on novel BACE1 chimeric peptide inhibitors.[1] It is important to note that these are not OM99-2 and results may vary.
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High background in vehicle control wells | Solvent (e.g., DMSO) cytotoxicity. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). Run a solvent-only control to determine its effect. |
| TFA counter-ion cytotoxicity. | Include a control with a TFA salt (e.g., sodium trifluoroacetate) at the same concentration as in your this compound experiment to isolate the effect of the counter-ion. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow passage number range to avoid phenotypic drift. |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. Perform a cell titration experiment to determine the optimal seeding density. | |
| Low signal in viability assays (e.g., MTT) | Insufficient incubation time with the compound. | Perform a time-course experiment to determine the optimal exposure time for this compound. |
| Low metabolic activity of neuronal cells. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Consider using a more sensitive viability assay. | |
| High signal in cytotoxicity assays (e.g., LDH) | Cell lysis due to improper handling. | Handle cells gently during plating and media changes to avoid mechanical damage. |
| Contamination (e.g., mycoplasma). | Regularly test your cell cultures for mycoplasma contamination, as it can affect cell health and assay results. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific neuronal cell line and experimental conditions.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Neuronal cells (e.g., PC12)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and vehicle control
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Mandatory Visualizations
BACE1 Signaling Pathway in Amyloid Precursor Protein (APP) Processing
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of OM99-2.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A streamlined workflow for evaluating the cytotoxicity of this compound in neuronal cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 Overexpression Reduces SH-SY5Y Cell Viability Through a Mechanism Distinct from Amyloid-β Peptide Accumulation: Beta Prime-Mediated Competitive Depletion of sAβPPα - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intracellular Maze: A Technical Guide to Enhancing OM99-2 Tfa Cell Permeability
Technical Support Center – For Research Use Only
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the poor cell permeability of OM99-2 Tfa, a peptidomimetic inhibitor of β-secretase (BACE1). This guide offers detailed experimental protocols, frequently asked questions, and troubleshooting advice to facilitate its use in intracellular applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
OM99-2 is a potent, eight-residue peptidomimetic inhibitor of human brain memapsin 2 (BACE1), with a Ki value of 9.58 nM.[1] BACE1 is a key enzyme in the amyloidogenic pathway, which produces the β-amyloid peptide implicated in Alzheimer's disease.[1][2] As BACE1's active site is located within the lumen of intracellular vesicles (endosomes), effective inhibition requires the compound to cross the cell membrane. Peptidomimetics like OM99-2 often exhibit poor cell permeability due to their size, charge, and hydrogen bonding capacity, limiting their efficacy in cell-based assays and in vivo applications.[3][4]
Q2: What are the primary strategies to improve the cell permeability of this compound?
Several strategies can be employed to enhance the intracellular delivery of peptide-based inhibitors like OM99-2:
-
Chemical Modifications:
-
N-methylation: Replacing N-H bonds in the peptide backbone with N-CH3 can reduce the number of hydrogen bond donors, which in turn can decrease the polarity and improve membrane permeability.[4][5]
-
Stapled Peptides: Introducing a chemical brace ("staple") can lock the peptide into a more stable, helical conformation. This can mask polar amide bonds, increasing hydrophobicity and facilitating membrane passage.[3]
-
Lipidation: Attaching a lipid moiety can enhance membrane association and subsequent uptake.
-
-
Conjugation Strategies:
-
Formulation Approaches:
-
Liposomes and Nanoparticles: Encapsulating OM99-2 within lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.
-
Q3: How can I assess the cell permeability of my modified this compound?
Two common in vitro assays are used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for initial screening of compounds.[3]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells, which form tight junctions and express various transporters. It provides a more comprehensive assessment of permeability, accounting for passive diffusion, active transport, and efflux.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low cellular uptake of fluorescently labeled this compound. | Poor intrinsic permeability of the peptide. | 1. Modify the peptide: Consider N-methylation or creating a stapled peptide version of OM99-2. 2. Conjugate to a CPP: Test a panel of different CPPs to find one that efficiently delivers OM99-2. 3. Formulation: Explore encapsulation in liposomes or nanoparticles. |
| Conflicting results between PAMPA and Caco-2 assays. | The assays measure different transport mechanisms. | * High PAMPA, Low Caco-2: This suggests your modified OM99-2 may be a substrate for an efflux pump (like P-glycoprotein) in the Caco-2 cells.[3] To confirm, run the Caco-2 assay with a known efflux pump inhibitor.[3] * Low PAMPA, High Caco-2: This indicates poor passive diffusion but potential involvement of an active uptake transporter in Caco-2 cells.[3] |
| Successful cellular uptake observed, but no downstream biological effect (i.e., no change in BACE1 activity). | 1. Endosomal Entrapment: The OM99-2 conjugate may be trapped in endosomes and unable to reach the BACE1 enzyme. 2. Loss of Target Affinity: The modification or CPP conjugation may have altered the conformation of OM99-2, reducing its binding affinity for BACE1. | 1. Confirm Endosomal Escape: Perform co-localization experiments using a fluorescently labeled OM99-2 and an endosomal/lysosomal marker.[3] If entrapment is observed, consider incorporating endosomal escape moieties (e.g., fusogenic peptides) into your delivery strategy.[3] 2. Introduce a Linker: Use a flexible linker (e.g., glycine-serine repeats) between OM99-2 and the permeability-enhancing moiety to provide more spatial freedom and preserve its binding conformation.[3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive diffusion of this compound and its derivatives across an artificial membrane.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter plate as 'donor', and a standard 96-well plate as 'acceptor').
-
Artificial membrane solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test compounds (this compound and derivatives) and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with 5% DMSO).
Procedure:
-
Prepare Artificial Membrane: Coat the donor plate filters with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate: Add 150-200 µL of your test and control compound solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the filter is in contact with the buffer. Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS for high sensitivity).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the transport of this compound and its derivatives across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium and supplements.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Lucifer Yellow for monolayer integrity testing.
-
Test compounds and controls.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junction formation. Perform a Lucifer Yellow leakage test; low passage of this fluorescent marker indicates a healthy monolayer.[3]
-
Bidirectional Transport (Apical to Basolateral & Basolateral to Apical):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test compound to the donor chamber (apical or basolateral).
-
At specified time points, collect samples from the receiver chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both transport directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Visual Guides
Caption: BACE1 cleavage of APP is a key step in the amyloidogenic pathway.
Caption: A logical workflow for addressing poor cell permeability.
References
Technical Support Center: Impact of TFA Counterion on OM99-2 Biological Activity
Disclaimer: Information on "OM99-2" is not widely available in public scientific literature. It is likely a specific research compound. This guide addresses the well-documented general issue of trifluoroacetate (B77799) (TFA) counterion interference with peptide biological activity, which is directly applicable to OM99-2, a peptidomimetic inhibitor of memapsin 2 (also known as β-secretase or BACE1).[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues researchers may encounter, potentially due to TFA counterion interference.
| Observed Problem | Potential Cause Related to TFA | Recommended Action |
| Reduced or inconsistent biological activity of OM99-2 | TFA can alter the secondary structure or solubility of peptides, potentially affecting their binding to memapsin 2.[5] It can also directly inhibit cell proliferation in assays.[6][7][8] | 1. Verify the TFA content in your peptide stock. 2. Perform a dose-response curve with TFA alone to assess its baseline effect on your assay. 3. Exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[6][7] |
| High background or unexpected results in cell-based assays | TFA can be toxic to cells, even at low concentrations, leading to artifacts in cell growth, viability, or signaling.[9] Some studies show TFA inhibiting cell growth at concentrations as low as 10 nM.[6][8] | 1. Lower the final concentration of the OM99-2 TFA salt in your assay. 2. Include a "vehicle control" with a TFA concentration equivalent to that in your highest OM99-2 dose. 3. Perform a counterion exchange.[5][10] |
| Poor peptide solubility | The TFA salt form can influence the overall solubility of the peptide in your desired buffer.[5] | 1. Attempt to dissolve the peptide in a small amount of organic solvent (like DMSO) before adding the aqueous buffer. 2. Consider exchanging the TFA counterion for hydrochloride, which may alter solubility characteristics. |
| Difficulty replicating in vivo results | TFA can elicit immune responses in vivo by trifluoroacetylating endogenous proteins and phospholipids.[6][11] | 1. It is highly recommended to use peptides with biocompatible counterions (acetate or hydrochloride) for all in vivo studies.[6] 2. Perform a thorough counterion exchange before animal administration. |
| Inaccurate peptide quantification | The presence of TFA counterions adds to the total mass of the lyophilized peptide powder. Failing to account for this leads to an overestimation of the active peptide concentration. | 1. Use the molecular weight of the peptide TFA salt for concentration calculations. The molecular weight of TFA is 114 g/mol .[7] 2. For precise quantification, consider performing an amino acid analysis.[7] |
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and resolving issues related to potential TFA interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design of Potent Inhibitors for Human Brain Memapsin 2 (β-Secretase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OM99-2 [myskinrecipes.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. genscript.com [genscript.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OM99-2 and Trifluoroacetic Acid (TFA) Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, OM99-2, and encountering interference from trifluoroacetic acid (TFA) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is OM99-2 and why is it used in fluorescence-based assays?
A1: OM99-2 is a potent, eight-residue peptidomimetic inhibitor of human β-secretase (BACE1), an enzyme implicated in the production of amyloid-β peptides associated with Alzheimer's disease.[1] Fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET) and Homogeneous Time-Resolved Fluorescence (HTRF), are commonly used to screen for and characterize BACE1 inhibitors like OM99-2 due to their high sensitivity and suitability for high-throughput screening.[2][3][4]
Q2: What is Trifluoroacetic Acid (TFA) and why is it present in my OM99-2 sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis and purification of peptides and peptidomimetics like OM99-2.[5][6] It is often used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[7] Consequently, residual TFA can remain in the final lyophilized product as a counter-ion to positively charged residues in the peptide.[6]
Q3: How can residual TFA interfere with my fluorescence-based assay?
A3: Residual TFA can interfere with fluorescence-based assays primarily through fluorescence quenching .[8][9] This occurs when TFA molecules interact with the excited state of the fluorophore, leading to a non-radiative decay to the ground state and a decrease in the measured fluorescence signal. This can lead to inaccurate measurements of enzyme activity and inhibitor potency (e.g., IC50 values). Additionally, the acidic nature of TFA can alter the pH of the assay buffer, potentially affecting enzyme activity and the fluorescence properties of the probe.
Q4: What are the common methods to remove TFA from my OM99-2 sample?
A4: Common methods for TFA removal include:
-
Lyophilization with HCl: This involves dissolving the peptide in a dilute hydrochloric acid solution and then freeze-drying. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid.[5]
-
Ion-Exchange Chromatography (IEX): This method separates the peptide from TFA counter-ions based on charge. The peptide is bound to a charged resin, washed to remove TFA, and then eluted with a different salt solution (e.g., acetate).
-
Washing with a non-polar solvent: Precipitating the peptide and washing it with a cold, non-polar solvent like diethyl ether can help remove unbound TFA.
Q5: Are there alternatives to using TFA in the HPLC purification of OM99-2?
A5: Yes, alternatives to TFA in RP-HPLC include other ion-pairing agents like formic acid (FA) and acetic acid (AA). However, these weaker acids may result in broader peaks and reduced separation efficiency compared to TFA. For assays highly sensitive to TFA, re-purification with a mobile phase containing an alternative acid may be a viable option.
Troubleshooting Guides
Issue 1: Decreased fluorescence signal or lower than expected enzyme activity.
Possible Cause: Residual TFA in the OM99-2 preparation is quenching the fluorescence of your assay's reporter molecule.
Troubleshooting Steps:
-
Quantify Residual TFA: If possible, quantify the amount of residual TFA in your peptide sample using methods like 19F-NMR or ion chromatography.
-
Perform a "TFA-Spike" Control: To confirm TFA interference, add a small, known amount of TFA to a control well (without OM99-2) and observe if the fluorescence signal decreases.
-
Implement a TFA Removal Protocol: If TFA is present and causing interference, select a suitable removal method based on the available equipment and the properties of OM99-2. Detailed protocols for TFA removal are provided below.
-
Consider an Alternative Fluorophore: If TFA removal is not feasible or incomplete, consider using a red-shifted fluorophore in your assay, as these are generally less susceptible to interference from autofluorescent compounds and light scattering.[3]
Issue 2: Inconsistent or irreproducible IC50 values for OM99-2.
Possible Cause: Variable amounts of residual TFA in different batches or preparations of OM99-2 are leading to inconsistent levels of fluorescence quenching. The presence of TFA can also alter the apparent concentration of the active peptide.[6]
Troubleshooting Steps:
-
Standardize TFA Removal: Implement a consistent and validated TFA removal protocol for all OM99-2 preparations used in your assays.
-
Accurately Determine Peptide Concentration: After TFA removal and exchange for a different counter-ion (e.g., acetate (B1210297) or chloride), accurately re-quantify the peptide concentration.
-
Validate with a TFA-Free Standard: If possible, obtain or prepare a small amount of OM99-2 purified without TFA to use as a reference standard.
Issue 3: Low peptide recovery after TFA removal.
Possible Cause: The chosen TFA removal method may be causing loss of the OM99-2 peptide.
Troubleshooting Steps:
-
Optimize Lyophilization: If using the HCl/lyophilization method, ensure a proper vacuum is achieved and minimize the number of transfer steps to reduce physical loss of the sample.
-
Optimize Ion-Exchange Chromatography: If using IEX, ensure the pH and ionic strength of the buffers are optimized for OM99-2 binding and elution. Using low-protein-binding labware can also minimize non-specific binding and loss.
-
Assess Peptide Stability: After the removal process, verify the integrity of your OM99-2 sample using mass spectrometry to ensure it has not degraded.
Quantitative Data on TFA Removal
The following table summarizes the reported efficiency and recovery for common TFA removal methods. Note that the actual results may vary depending on the specific properties of the peptide and the experimental conditions.
| Method | TFA Removal Efficiency | Peptide Recovery | Reference |
| Lyophilization with 10 mM HCl (3 cycles) | >99% | >95% | [2] |
| Ion-Exchange Chromatography | >97% | >95% | [9] |
| RP-HPLC with Acetic Acid | ~67% | ~80% | [9] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a common and effective method for exchanging TFA for chloride ions.
-
Dissolution: Dissolve the OM99-2 peptide in distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the sample overnight until all the solvent has been removed.
-
Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the OM99-2 hydrochloride salt in the desired assay buffer.
Protocol 2: BACE1 FRET Assay for OM99-2 Inhibition
This protocol is a general guideline for a BACE1 inhibition assay using a FRET-based substrate. Specific reagent concentrations and incubation times may need to be optimized.
-
Reagent Preparation:
-
Prepare a 3X BACE1 enzyme solution in assay buffer.
-
Prepare a 3X BACE1 FRET substrate solution (e.g., a rhodamine-based peptide) in assay buffer. Protect from light.[2]
-
Prepare a serial dilution of TFA-free OM99-2 in assay buffer at 3X the final desired concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the 3X OM99-2 dilutions (or assay buffer for control wells) to the microplate wells.
-
Add 10 µL of the 3X BACE1 FRET substrate to all wells and mix gently.
-
Initiate the reaction by adding 10 µL of the 3X BACE1 enzyme solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes. The reaction can be monitored kinetically by taking fluorescence readings at regular intervals.
-
For an endpoint reading, stop the reaction by adding 10 µL of a suitable stop solution.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for a rhodamine derivative, Ex: 545 nm, Em: 585 nm).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each OM99-2 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the OM99-2 concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: BACE1 signaling pathway in amyloid-β production and inhibition by OM99-2.
Caption: Experimental workflow for TFA removal from OM99-2 using lyophilization with HCl.
Caption: Logical relationship for troubleshooting low fluorescence signals.
References
- 1. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. physicsopenlab.org [physicsopenlab.org]
- 5. web.mit.edu [web.mit.edu]
- 6. youtube.com [youtube.com]
- 7. graphviz.org [graphviz.org]
- 8. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
avoiding OM99-2 Tfa aggregation in solution
Welcome to the technical support center for OM99-2 TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a primary focus on preventing aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: OM99-2 is a potent, eight-residue peptidomimetic inhibitor of human β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] It acts as a tight-binding inhibitor with a Ki value of approximately 9.58 nM.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is common for synthetic peptides as trifluoroacetic acid is used during their purification.[3][4]
Q2: Why is my this compound solution cloudy or showing precipitates?
A2: Cloudiness or precipitation is indicative of peptide aggregation. This is a common issue for many peptides and can be influenced by several factors, including concentration, pH, solvent, and temperature. For OM99-2, being a peptidomimetic, its solubility is highly dependent on these conditions. Aggregation is more likely to occur if the peptide is not fully dissolved initially or if the solution conditions are not optimal for its stability.
Q3: What is the recommended storage condition for this compound?
A3: Lyophilized this compound should be stored at -20°C in a dry, sealed container.[5] For long-term storage, -80°C is preferable. Once in solution, it is recommended to prepare aliquots of a stock solution to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. Aliquoted solutions should also be stored at -20°C or -80°C.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides a systematic approach to troubleshoot and prevent the aggregation of this compound in solution.
Problem 1: Poor initial dissolution of lyophilized this compound.
Cause: The chosen solvent may not be appropriate for the hydrophobicity of OM99-2.
Solution:
-
Use an appropriate organic solvent for the initial stock solution. Due to its peptidomimetic nature, OM99-2 is likely to have hydrophobic characteristics. Therefore, it is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Ensure complete dissolution. After adding the solvent, gently vortex or sonicate the vial to ensure the peptide is fully dissolved before adding any aqueous buffer.
Problem 2: Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer.
Cause 1: The pH of the aqueous buffer is close to the isoelectric point (pI) of OM99-2.
Explanation: Peptides are least soluble at their isoelectric point, where their net charge is zero. The estimated pI of OM99-2, based on its amino acid sequence (Glu-Val-Asn-Leu-Ala-Ala-Glu-Phe), is approximately 4.0 . Therefore, using a buffer with a pH around 4.0 will likely cause aggregation.
Solution:
-
Adjust the pH of the buffer. The buffer pH should be at least 1-2 units away from the pI.
-
For a buffer with a pH below the pI (e.g., pH 2.0-3.0), the peptide will have a net positive charge, which can enhance solubility.
-
For a buffer with a pH above the pI (e.g., pH 5.0-7.4), the peptide will have a net negative charge, which can also enhance solubility.
-
Cause 2: The final concentration of the peptide is too high for the aqueous buffer.
Solution:
-
Decrease the final working concentration. If possible, lower the final concentration of this compound in your assay.
-
Increase the percentage of organic solvent. While it is important to minimize the amount of organic solvent in biological assays, sometimes a slightly higher percentage (e.g., up to 5% DMSO) is necessary to maintain solubility. Always check the tolerance of your specific assay to the organic solvent.
Problem 3: The this compound solution becomes cloudy over time, even when stored at 4°C.
Cause: The solution is not stable at that temperature, or there is slow aggregation occurring.
Solution:
-
Prepare fresh solutions for each experiment. If stability in solution is an issue, it is best to prepare the working solution from a frozen stock solution just before use.
-
Store aliquots at -20°C or -80°C. Avoid storing diluted aqueous solutions of this compound at 4°C for extended periods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Add a small volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for BACE1 Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific assay conditions.
-
Thaw an aliquot of the this compound stock solution in DMSO.
-
Serially dilute the stock solution with the assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5, as is common for BACE1 assays). It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤1%) and does not affect enzyme activity or other assay components.
Data Presentation
While specific quantitative solubility data for this compound is not widely available in the public domain, the following table provides an illustrative example of how such data might be presented, based on typical solubilities of similar peptidomimetic compounds.
Table 1: Illustrative Solubility of a Peptidomimetic TFA Salt
| Solvent | Concentration | Observations |
| 100% DMSO | ≥ 30 mg/mL | Clear solution |
| 100% DMF | ≥ 30 mg/mL | Clear solution |
| 100% Ethanol | ≥ 30 mg/mL | Clear solution |
| PBS (pH 7.2) | ~ 5 mg/mL | May require sonication |
| Water | < 1 mg/mL | Poorly soluble |
Note: This data is for illustrative purposes and may not represent the actual solubility of this compound.
Visualizations
Troubleshooting Workflow for this compound Aggregation
A troubleshooting workflow for dissolving this compound and avoiding aggregation.
Signaling Pathway: BACE1 Cleavage of APP
References
Validation & Comparative
A Comparative Guide to Peptidomimetic BACE1 Inhibitors: OM99-2 Tfa in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of OM99-2 Tfa and other peptidomimetic BACE1 inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of effective Alzheimer's disease therapeutics.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease research. Its role in the amyloidogenic processing of amyloid precursor protein (APP) leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of the disease. Peptidomimetic inhibitors, designed to mimic the natural substrate of BACE1, represent a significant class of compounds developed to thwart this process. Among these, this compound has emerged as a noteworthy candidate. This guide will compare this compound with other peptidomimetic BACE1 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison of Peptidomimetic BACE1 Inhibitors
The inhibitory potency of various peptidomimetic compounds against BACE1 is a critical determinant of their therapeutic potential. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher potency. The following table summarizes the available data for this compound and other selected peptidomimetic BACE1 inhibitors.
| Inhibitor | Type/Core Structure | BACE1 Ki (nM) | BACE1 IC50 (nM) | Reference(s) |
| This compound | Hydroxyethylene peptidomimetic | 1.6 - 9.58 | - | [1] |
| OM00-3 | Hydroxyethylene peptidomimetic | 0.3 | - | [1] |
| KMI-429 | Hydroxymethylcarbonyl peptidomimetic | - | 3.9 | [2] |
| Statine-based Macrocycle | Statine-based peptidomimetic | 2500 | - | [3] |
Understanding the Mechanism: The BACE1 Signaling Pathway
BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-secretase site. This cleavage event is the rate-limiting step in the production of Aβ. The following diagram illustrates this critical signaling pathway.
Experimental Evaluation of BACE1 Inhibitors
The efficacy of BACE1 inhibitors is commonly determined using in vitro enzymatic assays. A widely used method is the Fluorescence Resonance Energy Transfer (FRET) assay, which provides a sensitive and quantitative measure of BACE1 activity.
Detailed Experimental Protocol: BACE1 Inhibition FRET Assay
This protocol outlines a general procedure for determining the inhibitory potential of a compound against BACE1 using a FRET-based assay.
1. Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the BACE1 FRET substrate, and the test compound dilutions to their respective wells.
-
Include control wells containing:
-
Enzyme, substrate, and buffer (positive control for 100% activity)
-
Substrate and buffer only (negative control for background fluorescence)
-
-
Initiate the enzymatic reaction by adding the recombinant human BACE1 enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair used in the substrate.
-
The increase in fluorescence, resulting from the cleavage of the FRET substrate by BACE1, is proportional to the enzyme's activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the workflow of a typical BACE1 inhibitor screening experiment.
Conclusion
This compound stands as a potent peptidomimetic inhibitor of BACE1. When compared to other inhibitors of its class, such as OM00-3, it demonstrates high efficacy, albeit with slightly lower potency in some reported instances. The development of diverse peptidomimetic scaffolds, including hydroxyethylene, hydroxymethylcarbonyl, and statine-based structures, highlights the ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties. The standardized in vitro assays, particularly FRET-based methods, are indispensable tools for the quantitative evaluation and comparison of these promising therapeutic candidates in the fight against Alzheimer's disease.
References
A Comparative Guide to BACE1 Inhibitors: OM99-2 Tfa vs. Verubecestat (MK-8931)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors: OM99-2 Tfa, a preclinical peptidomimetic inhibitor, and Verubecestat (B560084) (MK-8931), a small molecule inhibitor that underwent extensive clinical trials. This objective analysis is supported by available experimental data to inform researchers in the field of Alzheimer's disease drug discovery.
Introduction to BACE1 Inhibition
The central pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production of Aβ peptides is the initiating event in the disease's progression. BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP), initiating the amyloidogenic pathway that leads to the generation of Aβ peptides, particularly the aggregation-prone Aβ42.[1][2] Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques.[1][2]
This compound is a peptidomimetic, tight-binding inhibitor of human brain memapsin 2 (BACE1) and has been instrumental in the early understanding of BACE1 inhibition.[3][4] Verubecestat (MK-8931) is an orally active small molecule BACE1 inhibitor that progressed to Phase 3 clinical trials before being discontinued.[1][5] This guide will compare their efficacy based on available preclinical and clinical data.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy parameters for this compound and Verubecestat. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may not be entirely accurate due to variations in experimental conditions.
Table 1: In Vitro Potency of BACE1 Inhibitors
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) | Assay Type |
| This compound | BACE1 (Memapsin 2) | 9.58[3], 1.6[4] | Not widely reported | Enzymatic Assay |
| Verubecestat (MK-8931) | BACE1 | 2.2 | 13 | Cell-based (Aβ40 reduction) / Purified enzyme |
| BACE2 | 0.38 | Not widely reported | Purified enzyme |
Note: The differing Ki values reported for this compound may be due to different assay conditions or methodologies.
Table 2: In Vivo Efficacy of Verubecestat (MK-8931) in Preclinical Models
| Animal Model | Administration | Dose | Reduction in Aβ40 | Reduction in Aβ42 | Reference |
| Tg2576-AβPPswe Mice | 12-week in-diet | Not specified | >90% (plasma), 62% (CSF) | >90% (plasma), 68% (CSF) | [6][7] |
| Rats and Monkeys | Acute and chronic | Not specified | Significant reduction in plasma, CSF, and brain | Significant reduction in plasma, CSF, and brain | [8] |
Table 3: Clinical Efficacy of Verubecestat (MK-8931) in Humans (Phase 1)
| Population | Dose | Reduction in CSF Aβ40 | Duration | Reference |
| Healthy Volunteers & AD Patients | 12 mg | 57% | 1 week | [9] |
| 40 mg | 79% | 1 week | [9] | |
| 60 mg | 84% | 1 week | [9] |
Despite the promising reductions in Aβ levels, Verubecestat failed to demonstrate a clinical benefit in slowing cognitive and functional decline in patients with mild-to-moderate or prodromal Alzheimer's disease in Phase 3 trials, which were ultimately halted.[5][10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
References
- 1. alzforum.org [alzforum.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. Verubecestat: Another one bites the dust? - UCI MIND [mind.uci.edu]
A Comparative Analysis of OM99-2 Tfa and Lanabecestat in Targeting Brain Amyloid-β Levels
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two notable BACE1 inhibitors, OM99-2 Tfa and Lanabecestat, in the context of their potential to reduce brain amyloid-β (Aβ) levels, a key pathological hallmark of Alzheimer's disease.
This document synthesizes available data to offer an objective comparison of their performance, supported by experimental data where available. While both compounds target the same enzyme, β-site amyloid precursor protein cleaving enzyme 1 (BACE1), they represent different stages of drug development, a crucial factor in this comparative analysis.
Mechanism of Action: Targeting the Genesis of Amyloid-β
Both this compound and Lanabecestat are designed to inhibit BACE1, an aspartyl protease that plays a critical role in the amyloidogenic pathway.[1][2] BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that is essential for the subsequent generation of Aβ peptides by γ-secretase.[3][4] By blocking BACE1, these inhibitors aim to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques in the brain.[1][2]
This compound is described as an eight-residue peptidomimetic, tight-binding inhibitor of human brain memapsin 2 (another name for BACE1).[5][6] Its design is based on a transition-state mimetic concept, a strategy to create a molecule that resembles the transition state of the substrate as it is being catalyzed by the enzyme.[7] Lanabecestat (also known as AZD3293 or LY3314814) is a small molecule, orally active BACE1 inhibitor that was developed for the treatment of early Alzheimer's disease.[2][8]
Quantitative Data Summary
The available data for this compound is preclinical, focusing on its enzymatic inhibition, while Lanabecestat has undergone extensive clinical trials, providing a wealth of human data on Aβ reduction. A direct comparison of their in-vivo efficacy is therefore challenging. The following table summarizes the available quantitative data for each compound.
| Parameter | This compound | Lanabecestat |
| Compound Type | Peptidomimetic | Small Molecule |
| Inhibitory Potency (Ki) | 9.58 nM for human brain memapsin 2[5] | Not explicitly stated in the provided results, but described as a "potent inhibitor"[9][10] |
| Clinical Development Phase | Preclinical research tool[11] | Discontinued (B1498344) after Phase 3 clinical trials[2][8] |
| Effect on Plasma Aβ Levels | No data available | - >70% reduction in Aβ1-40 and Aβ1-42 after a single dose[12]- 70% to 80% reduction in Aβ40 and Aβ42 in Phase 3 trials[3] |
| Effect on CSF Aβ Levels | No data available | - 50% and 73% reduction at low and high doses, respectively, in the AMARANTH trial[3]- 63% and 79% reduction in Aβ42 at 15 mg and 50 mg doses, respectively, in a Phase 1 study in healthy Japanese subjects[13] |
| Effect on Brain Aβ Load (PET Imaging) | No data available | Dose-dependent reduction in brain amyloid on florbetapir-PET imaging[3] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain as it has primarily been used as a research compound. However, extensive information is available for the clinical trials of Lanabecestat.
Lanabecestat Clinical Trials (AMARANTH and DAYBREAK-ALZ)
The efficacy and safety of Lanabecestat in treating early and mild Alzheimer's disease were evaluated in two large, randomized, double-blind, placebo-controlled Phase 3 clinical trials: AMARANTH (NCT02245737) and DAYBREAK-ALZ (NCT02783573).[9][14]
Study Design:
-
Participants: Patients with mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's disease dementia.[9][14]
-
Intervention: Participants were randomly assigned to receive a daily oral dose of Lanabecestat (20 mg or 50 mg) or a placebo.[14]
-
Primary Outcome: The primary endpoint for these trials was the change in cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[2]
Biomarker Analysis:
-
CSF and Plasma Aβ Levels: Samples of cerebrospinal fluid (CSF) and plasma were collected at baseline and at various time points throughout the studies to measure the concentrations of Aβ40 and Aβ42.[3][12]
-
Brain Amyloid PET Imaging: A subset of participants underwent positron emission tomography (PET) imaging with florbetapir, an amyloid imaging agent, to quantify the changes in brain amyloid plaque burden.[3]
Despite demonstrating robust target engagement by significantly reducing Aβ levels in the blood and CSF, both the AMARANTH and DAYBREAK-ALZ trials were discontinued because an independent data monitoring committee concluded that they were unlikely to meet their primary endpoints of slowing cognitive decline.[2][8]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of BACE1 inhibitors.
Caption: Generalized workflow of a clinical trial for an Alzheimer's disease drug like Lanabecestat.
Conclusion
This compound and Lanabecestat both target BACE1, a key enzyme in the production of Aβ. While this compound has been a valuable research tool in understanding BACE1 inhibition, its development has not progressed to clinical trials, and therefore, its effect on brain Aβ levels in humans remains unknown.
In contrast, Lanabecestat has been extensively studied in large-scale clinical trials. These studies demonstrated that Lanabecestat is highly effective at reducing Aβ levels in both plasma and cerebrospinal fluid, confirming successful target engagement in the central nervous system. However, this significant reduction in Aβ did not translate into a slowing of cognitive decline in patients with early or mild Alzheimer's disease, ultimately leading to the discontinuation of its development.
The story of Lanabecestat highlights a critical challenge in Alzheimer's disease drug development: the amyloid hypothesis. While reducing Aβ production is achievable, it may not be sufficient to alter the course of the disease, particularly in its later stages. Future research may focus on earlier intervention or on combination therapies that target multiple pathological pathways.
References
- 1. What is Lanabecestat used for? [synapse.patsnap.com]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. Lanabecestat | ALZFORUM [alzforum.org]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanabecestat - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. Lanabecestat [openinnovation.astrazeneca.com]
- 13. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BACE1 Inhibition: OM99-2 Tfa vs. β-Secretase Inhibitor IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the BACE1 inhibitor OM99-2 Tfa against the well-characterized reference compound, β-Secretase Inhibitor IV. The following sections present a summary of their inhibitory activities, detailed experimental protocols for assessing BACE1 inhibition, and a visualization of the relevant biological pathway and experimental workflow.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and β-Secretase Inhibitor IV against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the related enzyme BACE2 are summarized below. These values, compiled from various studies, provide a quantitative basis for comparing their potency and selectivity.
| Inhibitor | Target | Parameter | Value (nM) |
| This compound | Human BACE1 | Kᵢ | 9.58[1][2] |
| β-Secretase Inhibitor IV | Human BACE1 | IC₅₀ | 15[3] |
| Human BACE2 | IC₅₀ | 230 | |
| sAPPβ Production (in HEK293 cells) | IC₅₀ | 29[3] |
Note: The provided Kᵢ and IC₅₀ values are from different assays and should be considered as indicative of potency. A direct head-to-head comparison under identical experimental conditions would be necessary for a definitive assessment.
Experimental Protocols
This section details the methodologies for determining the enzymatic and cellular activity of BACE1 inhibitors.
BACE1 Enzymatic Activity Assay (FRET-Based)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against purified BACE1 enzyme using a Förster Resonance Energy Transfer (FRET) substrate.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., derived from the Swedish mutation of APP)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound, β-Secretase Inhibitor IV) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In the microplate, add the diluted test compounds or vehicle control (assay buffer with DMSO).
-
Add the BACE1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time.
-
Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable nonlinear regression model.
Cellular BACE1 Activity Assay
This protocol outlines a method to assess the ability of inhibitors to penetrate cells and inhibit BACE1 activity, typically by measuring the reduction of β-amyloid (Aβ) peptides or the soluble amyloid precursor protein β (sAPPβ) fragment.
Principle: Cells overexpressing human amyloid precursor protein (APP) are treated with the test compounds. The amount of Aβ or sAPPβ released into the cell culture medium is then quantified, usually by ELISA, to determine the extent of BACE1 inhibition.
Materials:
-
Human cell line stably overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds (this compound, β-Secretase Inhibitor IV)
-
Cell lysis buffer
-
Aβ or sAPPβ ELISA kit
-
Plate reader for ELISA
Procedure:
-
Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for compound uptake and inhibition of BACE1.
-
Collect the conditioned cell culture medium.
-
Quantify the concentration of Aβ40, Aβ42, or sAPPβ in the collected medium using a specific ELISA kit according to the manufacturer's instructions.
-
Optionally, lyse the cells and perform a protein assay to normalize the results to total protein content, accounting for any potential cytotoxicity of the compounds.
-
Calculate the percentage of inhibition of Aβ or sAPPβ production for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable nonlinear regression model.
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the amyloidogenic pathway of APP processing, highlighting the central role of BACE1.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, leading to the formation of Amyloid-β peptides.
Experimental Workflow for BACE1 Inhibitor Validation
This diagram outlines the key steps in the validation of a BACE1 inhibitor's activity.
Caption: A typical workflow for the in vitro and cell-based validation of BACE1 inhibitors.
References
The Efficacy of BACE1 Inhibition in Alzheimer's Disease Animal Models: A Comparative Analysis
BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-beta (Aβ) peptides.[1] The accumulation of these peptides in the brain is a central hallmark of Alzheimer's disease.[2] Consequently, inhibiting BACE1 has been a major focus of therapeutic development to reduce Aβ production and its subsequent neurotoxic effects.[1][3] OM99-2 Tfa is a peptidomimetic, tight-binding inhibitor of human brain BACE1, also known as memapsin 2, with a high affinity (Ki of 9.58 nM).
Comparative Efficacy of BACE1 Inhibitors in Preclinical Models
Numerous BACE1 inhibitors have been evaluated in transgenic animal models of Alzheimer's disease, which are genetically engineered to overexpress human APP with mutations that lead to accelerated Aβ deposition.[4] The primary measure of efficacy in these models is the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[5]
Quantitative Data on Aβ Reduction
The following table summarizes the reported Aβ reduction for several prominent BACE1 inhibitors across different animal models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, including the specific animal model, drug dosage, and duration of treatment.
| BACE1 Inhibitor | Animal Model | Tissue | Dose | Aβ Reduction | Reference |
| Verubecestat (MK-8931) | APPPS1 Mice | Brain | 100, 300 mg/kg (daily for 3 days) | Dose-dependent reduction of human Aβ levels | [5] |
| Rat | Brain Cortex | 10, 30, 100 mg/kg (chronic) | Maintained significant reduction | [5] | |
| Rat | CSF | 10, 30, 100 mg/kg (chronic) | Maintained significant reduction | [5] | |
| Lanabecestat (AZD3293) | PDAPP Mice | Hippocampus | 3.0 mg/kg (single dose) | Significant suppression of Aβ1-x from 3 to 12h | [5] |
| Elenbecestat (E2609) | Rat | Brain | 15.4 mg/kg (single dose) | 89.3% reduction in Aβ40 (at highest dose) | [5] |
| NB-360 | APP51/16 Mice (pre-plaque) | Brain (Triton X-100 soluble) | 30 µmol/kg (single dose) | 80% reduction in human Aβ40 (4 hr after dose) | [6] |
| CNP520 | APP Transgenic Mice | Brain | Not specified | Marked reduction in Aβ deposition | [3] |
Extensive preclinical studies have consistently demonstrated that BACE1 inhibitors can effectively lower Aβ levels in the brains of AD animal models.[3] Some studies have also shown that this reduction in Aβ can lead to improvements in cognitive deficits observed in these animals.[3][7] For instance, the gradual depletion of BACE1 in a mouse model of AD not only prevented the formation of new amyloid plaques but also led to the clearance of existing plaques and improvements in learning and memory.[7][8]
Alternative Therapeutic Approaches
While BACE1 inhibition directly targets Aβ production, other therapeutic strategies are being explored in Alzheimer's animal models. These include:
-
Anti-Aβ Antibodies: These antibodies are designed to bind to and promote the clearance of Aβ. Studies in Tg2576 mice have shown that intraventricular injection of anti-Aβ antibodies can reverse Aβ-induced synaptic protein loss.[9]
-
NLRP3 Inflammasome Inhibitors: Neuroinflammation is another key feature of AD. MCC950, a specific inhibitor of the NLRP3 inflammasome, has been shown to reduce neuroinflammation, decrease autophagy, and improve cognitive function in a rat model of AD.[10]
-
Mixed Lineage Kinase Type 3 (MLK3) Inhibitors: URMC-099, an MLK3 inhibitor, has been shown to facilitate the clearance of Aβ in an APP/PS1 mouse model by modulating microglial activity.[11]
Experimental Protocols
The following sections detail the general methodologies used to assess the efficacy of BACE1 inhibitors in preclinical studies.
In Vivo Assessment of Brain Amyloid-beta Reduction
This protocol provides a general framework for evaluating the in vivo efficacy of BACE1 inhibitors in a transgenic mouse model of Alzheimer's disease.[1][4]
Materials:
-
Transgenic mice expressing human APP with familial AD mutations (e.g., Tg2576, 5XFAD, APP/PS1).[4]
-
BACE1 inhibitor formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Anesthesia.
-
Brain homogenization buffer.
-
ELISA kits for human Aβ40 and Aβ42.[5]
-
BCA protein assay kit.
Procedure:
-
Animal Dosing: Administer the BACE1 inhibitor or vehicle to the transgenic mice at the desired dose and frequency for a predetermined period (acute or chronic).
-
Tissue Collection: At the end of the treatment period, anesthetize the animals and collect brain tissue, CSF, and plasma.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the brain homogenates, CSF, and plasma using specific ELISA kits.[5]
-
Data Normalization: Determine the total protein concentration in the brain homogenates using a BCA protein assay to normalize the Aβ levels.
-
Analysis: Calculate the percent reduction in Aβ levels in the treated group compared to the vehicle-treated control group.
Behavioral Testing for Cognitive Function
To assess the impact of a therapeutic agent on cognitive function, a battery of behavioral tests is often employed in AD animal models.
Commonly Used Behavioral Tests:
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water.
-
Y-Maze: This test evaluates short-term spatial working memory based on the mouse's tendency to explore novel arms of the maze.
-
Novel Object Recognition: This test assesses recognition memory. Mice are exposed to familiar objects and then a novel object, and the time spent exploring the novel object is measured.
Visualizing the Mechanism and Experimental Workflow
Amyloidogenic Pathway and BACE1 Inhibition
Caption: The amyloidogenic pathway showing the sequential cleavage of APP by BACE1 and γ-secretase to produce Aβ, which then aggregates to form plaques. BACE1 inhibitors like this compound block the initial cleavage step.
General Experimental Workflow for BACE1 Inhibitor Testing
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newatlas.com [newatlas.com]
- 8. sciencenews.org [sciencenews.org]
- 9. Reversal of amyloid beta toxicity in Alzheimer's disease model Tg2576 by intraventricular antiamyloid beta antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BACE1 Inhibitor Binding Modes: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the diverse binding mechanisms of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors is paramount for the rational design of novel therapeutics for Alzheimer's disease. This guide provides a comparative analysis of the binding modes of distinct BACE1 inhibitor classes, supported by quantitative data and detailed experimental methodologies.
Beta-secretase 1 (BACE1) is an aspartic protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. The aggregation of these peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of BACE1 is a primary therapeutic strategy to mitigate Aβ production. BACE1 inhibitors can be broadly categorized into peptidomimetic and non-peptidomimetic classes, each exhibiting distinct interactions within the enzyme's active site.
Comparative Binding Analysis of BACE1 Inhibitors
The active site of BACE1 is characterized by a catalytic dyad of two aspartate residues, Asp32 and Asp228, and a flexible "flap" region (residues 67-77) that controls substrate access.[1] Inhibitors are designed to interact with these key features through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. A systematic review of 354 BACE1-ligand crystal structures has revealed four major binding modes, with all inhibitors occupying an "8-like" shaped pocket.[2][3]
Below is a comparative table summarizing the binding characteristics and potencies of representative BACE1 inhibitors that have undergone clinical investigation.
| Inhibitor | Class | Key Hydrogen Bonds | Key Hydrophobic Interactions | BACE1 IC50/Ki | PDB Code(s) |
| Verubecestat (MK-8931) | Non-peptidomimetic (Amidine) | Interacts with the catalytic dyad (Asp32 and Asp228) through its amidine moiety.[4] | Occupies the S1, S3, and S3 subpockets.[5] | Ki = 2.2 nM | 5I3Y |
| Lanabecestat (AZD3293) | Non-peptidomimetic (Aminohydantoin) | Forms hydrogen bonds with the catalytic aspartates. | Interacts with hydrophobic residues within the active site cleft. | Potent BACE1 inhibitor (specific IC50/Ki not readily available in provided abstracts) | - |
| Atabecestat (JNJ-54861911) | Non-peptidomimetic (Amidine) | The amidine group forms multiple hydrogen bonds with the catalytic aspartates.[4] | Engages with hydrophobic pockets in the active site. | Potent BACE1 inhibitor (specific IC50/Ki not readily available in provided abstracts) | - |
Visualization of BACE1 Catalysis and Inhibition
The following diagrams illustrate the catalytic mechanism of BACE1 and the general binding mode of its inhibitors.
Caption: Catalytic mechanism of BACE1 involving the Asp32/Asp228 dyad and an activated water molecule.
Caption: General binding mode of a BACE1 inhibitor interacting with key active site residues.
Experimental Protocols
The determination of inhibitor binding modes and potencies relies on various experimental techniques. Below are detailed methodologies for X-ray crystallography and a Fluorescence Resonance Energy Transfer (FRET)-based activity assay.
X-ray Crystallography for BACE1-Inhibitor Complex Structure Determination
This protocol provides a generalized workflow for determining the co-crystal structure of BACE1 with a small molecule inhibitor.
-
Protein Expression and Purification:
-
The ectodomain of human BACE1 is expressed, commonly in a baculovirus/insect cell system or a mammalian cell line (e.g., HEK293) to ensure proper post-translational modifications.
-
The secreted protein is purified from the cell culture medium using a series of chromatography steps, such as affinity chromatography (e.g., using an anti-BACE1 antibody column or a His-tag), ion exchange, and size-exclusion chromatography.
-
Protein purity and homogeneity are assessed by SDS-PAGE and mass spectrometry.
-
-
Crystallization:
-
The purified BACE1 is concentrated to a suitable concentration (typically 5-10 mg/mL).
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the protein solution at a molar excess (e.g., 5-10 fold) and incubated to allow complex formation.
-
Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with various commercial or in-house screens that vary in pH, precipitant type, and concentration.
-
Initial crystal hits are optimized by refining the conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed (indexed, integrated, and scaled) using software such as HKL2000 or XDS.
-
The structure is solved by molecular replacement using a previously determined BACE1 structure as a search model (e.g., PDB ID: 2ZE1).[6]
-
The model is refined using software like PHENIX or REFMAC5, with manual rebuilding of the inhibitor and surrounding residues in Coot.
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
FRET-Based Assay for BACE1 Inhibitory Activity
This protocol describes a common method for quantifying the enzymatic activity of BACE1 and determining the potency of inhibitors.[7][8]
-
Reagents and Materials:
-
Purified recombinant human BACE1 enzyme.
-
BACE1 FRET substrate: A peptide containing the BACE1 cleavage site from the "Swedish" mutation of APP, flanked by a fluorescent donor (e.g., a rhodamine derivative) and a quencher acceptor.[7]
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Black 96-well or 384-well microplates.
-
Fluorescence plate reader capable of kinetic measurements.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the test compound dilutions (or buffer for control wells).
-
Add the BACE1 FRET substrate to all wells to a final concentration of approximately 250 nM.[7]
-
Initiate the enzymatic reaction by adding the BACE1 enzyme to all wells (except for a no-enzyme control).
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., every minute for 60-90 minutes) at the appropriate excitation and emission wavelengths (e.g., 545 nm excitation and 585 nm emission for a red FRET pair).[7]
-
-
Data Analysis:
-
The initial reaction velocity is determined from the linear phase of the fluorescence signal increase over time.
-
The percent inhibition for each compound concentration is calculated relative to the uninhibited control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
By employing these methodologies, researchers can elucidate the intricate binding interactions of novel BACE1 inhibitors, guiding structure-activity relationship (SAR) studies and the optimization of lead compounds for the treatment of Alzheimer's disease.
References
- 1. "Binding of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE" by Juhi Dalal, Shreya Averineni et al. [nsuworks.nova.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. behavioralhealth2000.com [behavioralhealth2000.com]
- 6. 2ZE1: X-ray structure of Bace-1 in complex with compound 6g [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
A Comparative Benchmarking Guide: OM99-2 Tfa vs. Non-Peptidic BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptidomimetic BACE1 inhibitor, OM99-2 Tfa, with several non-peptidic BACE1 inhibitors that have been prominent in clinical research. The data presented is compiled from various sources and is intended to offer a comparative overview for researchers in the field of Alzheimer's disease and neurodegenerative disorders.
Introduction to BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway. It is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides in the brain is a central pathological hallmark of Alzheimer's disease. Consequently, the inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and mitigating the progression of the disease.
OM99-2 is a potent, peptidomimetic, transition-state analog inhibitor of BACE1.[1] Its structure is based on the amino acid sequence of the BACE1 cleavage site in APP. In contrast, non-peptidic inhibitors have been developed to overcome the typically poor pharmacokinetic properties of peptide-based drugs, such as low oral bioavailability and rapid degradation. This guide benchmarks this compound against prominent non-peptidic inhibitors like Verubecestat, Lanabecestat, and Atabecestat.
Quantitative Comparison of BACE1 Inhibitors
The following table summarizes the inhibitory potency of OM99-2 and selected non-peptidic BACE1 inhibitors. It is important to note that the presented values are sourced from different studies and assays, which may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Assay Type/Context |
| OM99-2 | Peptidomimetic | BACE1 | Not consistently reported | 9.58 or 1.6 | Cell-free enzymatic assay |
| Verubecestat (MK-8931) | Non-peptidic | BACE1 | 13[2] / 2.1 (for Aβ40)[3] | 2.2[3] | Cell-based / Cell-free |
| Lanabecestat (AZD3293) | Non-peptidic | BACE1 | 0.6[4] | 0.4[5] | Cell-based / Cell-free |
| Atabecestat (JNJ-54861911) | Non-peptidic | BACE1 | Not specified in searches | Not specified in searches | Potent BACE1 inhibitor[6] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The variability in reported values can be attributed to different assay formats (e.g., cell-free enzymatic assays vs. cell-based assays measuring Aβ production), substrate concentrations, and buffer conditions.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the comparative data. Below is a representative protocol for a common in vitro BACE1 inhibition assay.
In Vitro BACE1 Inhibition Assay Protocol (FRET-based)
This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay, a widely used method for determining BACE1 inhibitory activity in a high-throughput format.
1. Principle:
The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
2. Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorophore like EDANS and a quencher like DABCYL)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound and non-peptidic inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
Assay Reaction:
-
Add 20 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 20 µL of the BACE1 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the BACE1 FRET substrate solution to each well to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL). Readings are typically taken kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of BACE1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the BACE1 signaling pathway and the experimental workflow.
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Workflow for a FRET-based BACE1 inhibition assay.
Conclusion
Both peptidomimetic and non-peptidic inhibitors have demonstrated high potency against BACE1. This compound, as a well-characterized research tool, remains valuable for in vitro studies of BACE1 enzymology and for validating new assay platforms. Non-peptidic inhibitors, such as Verubecestat and Lanabecestat, represent significant advancements in the pursuit of orally bioavailable drugs for Alzheimer's disease, although their clinical development has faced challenges. The choice of inhibitor for a particular research application will depend on the specific experimental goals, with peptidomimetics being suitable for biochemical assays and non-peptidic compounds being more appropriate for cell-based and in vivo studies where membrane permeability and metabolic stability are critical. This guide provides a foundational comparison to aid researchers in selecting the appropriate tools for their BACE1-related investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
Unveiling the Synaptic Impact of BACE1 Inhibition: A Comparative Analysis of OM99-2 Tfa and Other Modulators
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Beta-secretase 1 (BACE1) inhibitors on key synaptic function markers. While direct experimental data for OM99-2 Tfa on these specific markers is not publicly available, its established role as a potent BACE1 inhibitor positions it within a class of compounds with known impacts on synaptic health. This document summarizes the performance of representative BACE1 inhibitors, offering a crucial resource for researchers investigating neurodegenerative diseases like Alzheimer's.
BACE1 is a critical enzyme in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Consequently, BACE1 inhibitors have been a major focus of therapeutic development. However, emerging evidence indicates that BACE1 also plays a role in normal synaptic function, making it essential to understand the full spectrum of effects of its inhibition. This guide delves into the impact of BACE1 inhibition on the presynaptic protein synaptophysin, the postsynaptic density protein 95 (PSD-95), and the phosphorylation of the transcription factor CREB, all of which are crucial for synaptic plasticity and memory formation.
Comparative Efficacy of BACE1 Inhibitors on Synaptic Markers
While specific data for this compound is pending, studies on other BACE1 inhibitors, such as Verubecestat (MK-8931) and Lanabecestat, provide valuable insights into the potential effects on synaptic markers.
| Compound Class | Compound | Target | Effect on Synaptophysin | Effect on PSD-95 | Effect on CREB Phosphorylation | Reference |
| BACE1 Inhibitor | Verubecestat (MK-8931) | BACE1 | Significantly reduced levels in mice treated with the inhibitor.[1] | Reduced levels observed in BACE1-null mice, suggesting potential reduction with inhibition.[1] | Overexpression of BACE1 reduces pCREB; inhibition may have the opposite effect (Inferred).[2][3] | [1][2][3] |
| BACE1 Inhibitor | Lanabecestat | BACE1 | Significantly reduced levels in mice treated with the inhibitor.[1] | Reduced levels observed in BACE1-null mice, suggesting potential reduction with inhibition.[1] | Overexpression of BACE1 reduces pCREB; inhibition may have the opposite effect (Inferred).[2][3] | [1][2][3] |
| BACE1 (Genetic) | BACE1-null mice | BACE1 | Small but significant reduction.[1] | Clearly reduced levels in aging mice.[1] | Significantly increased levels.[2][3] | [1][2][3] |
Note: The effect of BACE1 inhibitors on CREB phosphorylation is inferred from studies on BACE1 overexpression, which show a reduction in phosphorylated CREB (pCREB).[2][3] Inhibition of BACE1 would be expected to counteract this effect, though direct quantitative data from inhibitor studies is needed for confirmation.
Experimental Methodologies
To ensure reproducibility and standardization of research in this area, detailed protocols for the assessment of synaptic markers are provided below.
Western Blotting for Synaptophysin, PSD-95, and Phospho-CREB
Objective: To quantify the protein levels of synaptophysin, PSD-95, and phosphorylated CREB in brain tissue lysates.
Protocol:
-
Tissue Homogenization:
-
Dissect brain tissue of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
-
Sample Preparation:
-
Mix an equal volume of protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-Synaptophysin antibody (e.g., 1:1000 dilution)
-
Anti-PSD-95 antibody (e.g., 1:1000 dilution)
-
Anti-phospho-CREB (Ser133) antibody (e.g., 1:1000 dilution)
-
Anti-total CREB antibody (e.g., 1:1000 dilution)
-
Anti-β-actin or GAPDH antibody (e.g., 1:5000 dilution) as a loading control.
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control (β-actin or GAPDH). For phospho-CREB, normalize to the total CREB signal.
-
Immunohistochemistry for Synaptophysin, PSD-95, and Phospho-CREB
Objective: To visualize and quantify the expression and localization of synaptophysin, PSD-95, and phosphorylated CREB in brain sections.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies, particularly for phospho-proteins, antigen retrieval may be required. This can be done by heating the sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Permeabilization and Blocking:
-
Wash sections three times in PBS.
-
Permeabilize the tissue with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with primary antibodies diluted in blocking solution overnight at 4°C.
-
Anti-Synaptophysin antibody (e.g., 1:500 dilution)
-
Anti-PSD-95 antibody (e.g., 1:500 dilution)
-
Anti-phospho-CREB (Ser133) antibody (e.g., 1:250 dilution)
-
-
-
Washing:
-
Wash sections three times for 10 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate the sections with the appropriate fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) diluted in blocking solution for 2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash sections three times for 10 minutes each with PBS in the dark.
-
Counterstain with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole).
-
Mount the sections onto glass slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a confocal microscope.
-
Quantify the fluorescence intensity or the number of positive puncta in specific brain regions using image analysis software.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Figure 1: Amyloidogenic Processing of APP by BACE1.
Figure 2: BACE1 Regulation of the cAMP/PKA/CREB Pathway.
Figure 3: Experimental Workflow for Synaptic Marker Analysis.
Conclusion
The available evidence suggests that while BACE1 inhibitors like this compound hold therapeutic promise for Alzheimer's disease by reducing Aβ production, their potential off-target effects on synaptic function warrant careful consideration. The observed reduction in key synaptic markers such as synaptophysin and potentially PSD-95 with some BACE1 inhibitors highlights the complex role of BACE1 in the brain.[1] Furthermore, the Aβ-independent regulation of the CREB signaling pathway by BACE1 underscores the need for a deeper understanding of the molecular consequences of BACE1 inhibition.[2][3] This guide provides a foundational framework for researchers to comparatively evaluate the synaptic effects of this compound and other BACE1 inhibitors, utilizing standardized protocols to ensure data consistency and reliability. Future studies should aim to directly quantify the dose-dependent effects of this compound on these and other synaptic markers to fully characterize its therapeutic window and potential neurological side effects.
References
Safety Operating Guide
Essential Safety and Disposal Plan for OM99-2 Tfa
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for OM99-2 Tfa, a potent BACE1 inhibitor used in Alzheimer's disease research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established guidelines for the disposal of similar peptide-based chemical waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of the necessary safety measures to prevent accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
In the event of accidental contact, follow these first aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to a well-ventilated area to get fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Spill Management
In case of a spill, it is important to act quickly and safely to contain and clean the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Clean: Carefully sweep up the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent.
Proper Disposal Procedures for this compound
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for its disposal as chemical waste.
Step 1: Waste Identification and Segregation
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this waste with other types of waste, such as biological or radioactive waste, unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated vials, tips) from liquid waste (e.g., unused solutions).
Step 2: Waste Collection and Storage
-
Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1][2] Ensure containers have a secure, tight-fitting lid.[2]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name ("this compound"), the concentration, and the date the waste was first added to the container.[1][3]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.[2][3] Use secondary containment to prevent spills.[1]
Step 3: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional procedures for waste pickup requests.
Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional guidelines.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage | -20°C | Generic Peptide Handling |
| PPE Requirements | Gloves, Eye Protection, Lab Coat | Standard Laboratory Practice |
| Spill Containment | Absorbent Material (e.g., vermiculite) | General Chemical Spill Procedures |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general protocol for handling chemical waste as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and implemented by institutional EHS departments should be followed. The key principle is "cradle-to-grave" management, ensuring the waste is handled safely from generation to final disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
Essential Safety and Logistical Information for Handling OM99-2 Tfa
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like OM99-2 Tfa is paramount to both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance.
This compound is a peptidomimetic inhibitor of β-secretase (BACE1) and is provided as a trifluoroacetic acid (TFA) salt. The toxicological properties of this compound itself have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is a potent and potentially hazardous compound. The primary known hazards are associated with the TFA salt, which is corrosive and can cause severe skin burns and eye damage, and is harmful if inhaled.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and splashes. Must meet ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Gloves should be removed and replaced immediately after any contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[1][3][4] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage: For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[5]
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the lyophilized powder quickly in a controlled environment, such as a chemical fume hood, to minimize exposure to air and prevent inhalation.
Reconstitution:
-
Add the appropriate solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
Disposal Plan
All materials that have come into contact with this compound should be considered hazardous waste.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
